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  • Product: 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • CAS: 938283-44-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Foreword: The Enduring Relevance of the Quinolone Scaffold The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the potent class of fluoroq...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the Quinolone Scaffold

The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the potent class of fluoroquinolone antibiotics.[1][2] The specific analogue, 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, represents a critical building block and a key intermediate in the synthesis of these vital drugs. Its structure combines the essential pharmacophoric elements: the 4-oxo-quinoline core responsible for inhibiting bacterial DNA gyrase and topoisomerase IV, the C3-carboxylic acid crucial for binding to the enzyme, and the C7-fluoro substituent which can be further functionalized to modulate antibacterial spectrum and potency.[3][4]

This guide provides a comprehensive overview of the predominant synthetic pathway to this key intermediate, grounded in established chemical principles and supported by authoritative literature. It is intended for researchers, medicinal chemists, and process development scientists engaged in the field of antibacterial drug discovery and synthesis.

Strategic Analysis: Deconstructing the Quinolone Core

The synthesis of the quinolone ring system is most effectively approached through the well-established Gould-Jacobs reaction .[5][6][7] This powerful transformation builds the heterocyclic core by forming a new carbon-carbon bond between an aniline derivative and a malonic ester derivative.

A retrosynthetic analysis of the target molecule reveals the key disconnection points and the strategic logic of the Gould-Jacobs approach:

G Target 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Intermediate1 Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate Intermediate1->Intermediate2 Thermal Cyclization (C-C bond formation) Aniline 4-Fluoroaniline Intermediate2->Aniline Condensation (C-N bond formation) EMME Diethyl ethoxymethylenemalonate (EMME) Intermediate2->EMME

Caption: Retrosynthetic analysis via the Gould-Jacobs pathway.

The strategy involves three primary transformations:

  • Condensation: Formation of an enamine intermediate from 4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

  • Thermal Cyclization: An intramolecular electrophilic aromatic substitution to construct the quinolone ring.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid.

The Gould-Jacobs Synthesis Pathway: A Step-by-Step Protocol

The Gould-Jacobs reaction remains the cornerstone for synthesizing 4-hydroxyquinoline derivatives.[6][7][8] It is a robust and scalable method that proceeds in distinct, high-yielding stages.

G cluster_reactants Starting Materials cluster_products Intermediates & Final Product Aniline 4-Fluoroaniline Intermediate_Enamine Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate Aniline->Intermediate_Enamine Step 1: Condensation (Heat, neat or solvent) EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Intermediate_Enamine Intermediate_Ester Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate Intermediate_Enamine->Intermediate_Ester Step 2: Thermal Cyclization (High-boiling solvent, >200°C) Final_Product 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Intermediate_Ester->Final_Product Step 3: Saponification (1. NaOH, H2O 2. HCl (aq))

Caption: Overall workflow of the Gould-Jacobs synthesis.

Step 1: Condensation of 4-Fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

This initial step involves a nucleophilic substitution reaction where the amino group of 4-fluoroaniline attacks the electron-deficient vinylogous ester of EMME, leading to the elimination of ethanol and the formation of the key enamine intermediate.

Experimental Protocol:

  • To a round-bottom flask equipped with a condenser and a magnetic stirrer, add 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the reaction mixture to 100-110 °C with stirring. The reaction can often be run neat (without solvent).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-2 hours). The ethanol byproduct will distill off during the reaction.

  • Allow the mixture to cool to room temperature. The resulting product, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate, often crystallizes upon cooling and can be used in the next step without further purification. If necessary, it can be recrystallized from ethanol.

Step 2: Thermal Cyclization to Form the Quinolone Ring

This is the critical ring-forming step. The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution reaction at high temperatures. The reaction is a pericyclic-style 6π-electron cyclization onto the aromatic ring, followed by the elimination of a second molecule of ethanol to yield the stable aromatic quinolone system.[6]

Causality Behind Experimental Choices:

  • High Temperature: This reaction has a significant activation energy barrier, necessitating temperatures in excess of 200 °C.[8]

  • High-Boiling Solvent: Solvents like diphenyl ether or Dowtherm A are used as the reaction medium to achieve and maintain the required high temperatures uniformly.[8]

Experimental Protocol:

  • In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent such as diphenyl ether to approximately 250 °C.

  • Add the crude or purified intermediate from Step 1 portion-wise to the hot solvent with vigorous stirring. Control the rate of addition to maintain the temperature and manage the evolution of ethanol.

  • Maintain the reaction mixture at 250 °C for 30-60 minutes after the addition is complete.

  • Monitor the completion of the reaction by TLC.

  • Allow the reaction mixture to cool to below 100 °C. The product will typically precipitate.

  • Add a non-polar solvent like hexane or petroleum ether to dilute the diphenyl ether and facilitate the filtration of the solid product.

  • Collect the solid product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, by vacuum filtration and wash thoroughly with hexane to remove the residual high-boiling solvent.

Step 3: Saponification to the Carboxylic Acid

The final step is a standard ester hydrolysis to yield the target carboxylic acid. The product exists in a tautomeric equilibrium, predominantly as the 2-oxo-1,2-dihydroquinoline form rather than the 4-hydroxyquinoline isomer.

Experimental Protocol:

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (approximately 100 °C) with stirring until the solid completely dissolves and the hydrolysis is complete (typically 1-2 hours), indicating the formation of the sodium carboxylate salt.

  • Cool the resulting clear solution in an ice bath.

  • Acidify the solution slowly with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.

  • The target compound, 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield the final product.

StepKey ReactantsReagents/SolventsTemperature (°C)Typical TimeTypical Yield (%)
1. Condensation 4-Fluoroaniline, Diethyl ethoxymethylenemalonateNone (neat) or Ethanol100 - 1101 - 2 h>90
2. Cyclization Diethyl 2-(((4-fluorophenyl)amino)methylene)malonateDiphenyl ether or Dowtherm A240 - 2600.5 - 1 h80 - 90
3. Saponification Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate10% NaOH (aq), conc. HCl (aq)100 (Reflux)1 - 2 h>95

Future Synthetic Considerations: Beyond the Core

This guide focuses on the synthesis of the core intermediate. For drug development professionals, this molecule is the starting point for further elaboration. The most common modifications include:

  • N-1 Alkylation: Introduction of substituents like cyclopropyl or ethyl groups at the N-1 position, which significantly impacts antibacterial potency and pharmacokinetic properties.[4][9]

  • C-7 Substitution: The C-7 position is a key handle for introducing various cyclic amines (e.g., piperazine, pyrrolidine), which is crucial for defining the spectrum of activity against Gram-negative and Gram-positive bacteria.[10][11][12][13] This is typically achieved via nucleophilic aromatic substitution on a related 7-chloro or 7-fluoro precursor.[13][14]

Conclusion

The synthesis of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid via the Gould-Jacobs reaction is a robust, efficient, and well-documented pathway.[5][6] Each step—condensation, thermal cyclization, and saponification—is high-yielding and relies on fundamental organic transformations. A thorough understanding of the mechanistic principles behind each step, particularly the thermal requirements of the cyclization, is paramount for successful execution. This intermediate remains a cornerstone in the ongoing development of new antibacterial agents, making its synthesis a critical skill for chemists in the pharmaceutical sciences.

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry.
  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. Pharmaceuticals.
  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry.
  • Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. Semantic Scholar.
  • Synthesis of Fluoroquinolone Antibiotics. IQB.
  • Gould–Jacobs reaction. Wikipedia.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • A process for synthesis of fluoroquinolonic derivatives.
  • A new synthetic route to 7‐halo‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents.
  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing W
  • 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Sabinet African Journals.
  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed.
  • Process for preparing quinolone carboxylic acid intermediates.
  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry.
  • Synthesis and Antibacterial Activity of 1-(2-fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. PubMed.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
  • 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. PubChem.
  • 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. NextSDS.
  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evalu

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Exploratory

A Technical Guide to the Biological Activity of Fluorinated Quinolone Carboxylic Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Fluorinated quinolone carboxylic acids represent a cornerstone of modern antimicrobial therapy, prized for their broad-spectrum...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated quinolone carboxylic acids represent a cornerstone of modern antimicrobial therapy, prized for their broad-spectrum bactericidal activity and favorable pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of their biological activity, from the molecular mechanism of action to the critical structure-activity relationships that govern their efficacy. It further details standardized, field-proven protocols for evaluating their potency, offering a comprehensive resource for researchers engaged in the discovery and development of novel antibacterial agents.

Introduction: The Rise of the Fluoroquinolones

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, an agent with activity primarily against Gram-negative bacteria.[1] A significant breakthrough occurred nearly two decades later with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus.[1][3][4] This single modification dramatically enhanced the potency and broadened the antibacterial spectrum, giving rise to the class of "fluoroquinolones".[4] These synthetic agents are characterized by a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, which is essential for their antibacterial action.[4][5] Today, thousands of analogues have been synthesized, leading to multiple generations of drugs with improved activity against both Gram-positive and Gram-negative organisms, good tissue distribution, and versatile dosing options.[1][5]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluorinated quinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[6][7] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV .[6][7][8] These enzymes are crucial for managing DNA topology—supercoiling, replication, and chromosome segregation—during cell division.[9]

The general mechanism involves:

  • Enzyme-DNA Complex Formation: Both DNA gyrase and topoisomerase IV catalyze a transient double-strand break in the DNA.[6]

  • Quinolone Intervention: The fluoroquinolone molecule binds to this transient complex, stabilizing it.[6][7][10] This drug-enzyme-DNA complex physically obstructs the movement of the DNA replication fork.

  • Lethal DNA Damage: The stabilization of this complex leads to the generation of double-strand DNA breaks, which, if not repaired, trigger a cascade of events culminating in cell death.[6][10][11]

While both enzymes are targeted, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more susceptible target, whereas in many Gram-positive bacteria, topoisomerase IV is the primary target.[8][12][13] This dual-targeting capability is a key feature of their broad-spectrum activity.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell cluster_topo Type II Topoisomerases FQ Fluorinated Quinolone Gyrase DNA Gyrase FQ->Gyrase Binds & Stabilizes Enzyme-DNA Complex TopoIV Topoisomerase IV FQ->TopoIV Binds & Stabilizes Enzyme-DNA Complex ReplicationFork DNA Replication Fork DNA_Break Double-Strand DNA Breaks ReplicationFork->DNA_Break Stalls & collapses Gyrase->ReplicationFork Act on DNA during replication TopoIV->ReplicationFork Act on DNA during replication CellDeath Bactericidal Effect / Cell Death DNA_Break->CellDeath Triggers

Caption: Fluoroquinolone action on bacterial DNA replication.

Core Structure-Activity Relationships (SAR)

The biological activity of fluorinated quinolones is exquisitely sensitive to chemical modifications at various positions on the core ring structure. Understanding these relationships is fundamental for designing new agents with improved potency, spectrum, and safety profiles.[14]

PositionSubstituentImpact on Biological Activity
N-1 Cyclopropyl, Ethyl, DifluorophenylCrucial for potency. A cyclopropyl group often confers the most potent activity against Enterobacteriaceae and Pseudomonas.[3][4]
C-3 & C-4 Carboxyl & Keto groupsEssential for DNA gyrase binding and antibacterial activity. These groups are considered indispensable for the class.[2][4][15]
C-6 FluorineThe hallmark of the class. A fluorine atom significantly enhances DNA gyrase inhibition and cellular penetration, boosting overall potency.[4][5]
C-7 Piperazine, Pyrrolidine ringsModulates antibacterial spectrum, potency, and pharmacokinetics. Piperazinyl groups enhance activity against P. aeruginosa and Gram-positive bacteria.[4] Bulky substituents can reduce CNS side effects.[14]
C-8 Halogen (F, Cl), MethoxyInfluences antibacterial spectrum and phototoxicity. A methoxy group can reduce phototoxicity and improve activity, while a halogen can enhance oral absorption.[11][14]
C-5 Amino groupCan improve overall potency.[14]

Evaluating Biological Activity: Key Protocols

The quantitative assessment of a compound's antibacterial effect is a cornerstone of drug development. The following protocols represent the gold standard for evaluating fluorinated quinolones.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18] It is the primary metric for quantifying antibacterial potency. The broth microdilution method is a high-throughput and standardized approach.[19]

MIC Assay Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well plate start->prep_compound inoculate Inoculate each well (except negative control) with bacteria prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read Read Results: Observe for Turbidity (Visible Growth) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End: MIC Value (µg/mL) determine_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Compound Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells A2-A12 through H2-H12 of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound at twice the highest desired concentration. Add 100 µL of this stock to column 1 (A1-H1).

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 11. Discard 50 µL from column 11. Column 12 serves as the growth control (no compound).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[19]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well (columns 1-12), bringing the total volume in each well to 100 µL. This halves the drug concentration to the desired final test range.

    • Include a sterility control (MHB only) and a growth control (MHB + inoculum).

    • Seal the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading and Interpretation:

    • After incubation, examine the plate visually for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[18]

Example MIC Data for Representative Fluoroquinolones (µg/mL):

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Norfloxacin1.00.121.0
Ciprofloxacin0.50.0150.25
Levofloxacin0.250.031.0
Moxifloxacin0.120.068.0

Note: Values are illustrative and can vary based on specific strains and testing conditions.

Target Enzyme Inhibition: DNA Gyrase Supercoiling Assay

To confirm that a compound's antibacterial activity stems from its intended mechanism, a direct enzymatic assay is crucial. The DNA gyrase supercoiling assay measures the ability of a compound to inhibit the enzyme's function of introducing negative supercoils into relaxed plasmid DNA.[9]

Step-by-Step DNA Gyrase Inhibition Protocol:

  • Reaction Setup:

    • On ice, prepare a master mix containing the reaction buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322), and DNA gyrase enzyme.[20]

    • Aliquot the master mix into microcentrifuge tubes.

  • Compound Addition:

    • Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a no-drug control (enzyme activity) and a no-enzyme control (substrate integrity).

    • Mix gently and incubate the reactions at 37°C for 30-60 minutes.[20][21]

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye (e.g., bromophenol blue).[21][22]

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently. The different topological forms of the plasmid (supercoiled, relaxed, linear) will separate based on their shape. Supercoiled DNA migrates fastest.

  • Visualization and Interpretation:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.[9]

    • In the no-drug control, the relaxed plasmid should be converted to its supercoiled form.

    • Inhibition is observed as a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band. The IC₅₀ (the concentration that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.

Mechanisms of Resistance

The clinical efficacy of fluoroquinolones is threatened by the emergence of bacterial resistance. Understanding these mechanisms is vital for stewardship and the development of next-generation agents. The primary mechanisms include:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of high-level resistance.[6][7][10][23] These mutations, often within a specific "quinolone resistance-determining region" (QRDR), reduce the binding affinity of the drug to the enzyme-DNA complex.[23]

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of fluoroquinolones by either reducing uptake (e.g., altering porin proteins in Gram-negative bacteria) or by actively pumping the drug out using multidrug efflux pumps.[12][24][25]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes (e.g., qnr genes) can confer low-level resistance.[12][23] While often not clinically significant on its own, this can facilitate the selection of higher-level mutational resistance.[23][25]

Conclusion and Future Directions

Fluorinated quinolone carboxylic acids remain a powerful class of antibacterial agents due to their potent, dual-targeting mechanism of action. The well-defined structure-activity relationships have allowed for extensive chemical modification, leading to agents with tailored spectra and improved properties.[4][26] However, the rise of resistance necessitates continued innovation. Future research will likely focus on designing novel quinolones that can evade current resistance mechanisms, perhaps by enhancing binding to mutant topoisomerases or by inhibiting efflux pumps. The robust protocols detailed herein provide the essential framework for evaluating these next-generation compounds, ensuring that new candidates are rigorously tested for both potency and mechanistic fidelity.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Morgan-Linnell, S. K., Zechiedrich, L. (2009). Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 53(1), 229-234. Available at: [Link]

  • Van Bambeke, F., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Classification and structure-activity relationships of fluoroquinolones. Drugs, 65 Suppl 2, 3-11. Available at: [Link]

  • Bryskier, A., & Chantot, J. F. (1995). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 35(4), 437-448. Available at: [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. Available at: [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. Available at: [Link]

  • Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. Available at: [Link]

  • Khodursky, A. B., Zechiedrich, E. L., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(18), 10873–10878. Available at: [Link]

  • Jain, R., & Danziger, L. H. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 79-86. Available at: [Link]

  • Bush, N. G., Diez-Santos, I., & Osheroff, N. (2020). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 6(5), 903-913. Available at: [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Available at: [Link]

  • Redgrave, L. S. (2011). The Rise of Fluoroquinolone Resistance (Part 1). One Health Trust. Available at: [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354, 12–31. Available at: [Link]

  • Jalal, S., Ciofu, O., Høiby, N., Gotoh, N., & Wretlind, B. (2000). Molecular Mechanisms of Fluoroquinolone Resistance in Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients. Antimicrobial Agents and Chemotherapy, 44(3), 710–712. Available at: [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. Available at: [Link]

  • Eriksson, J., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102485. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • BMG LABTECH. (2024). What is the minimum inhibitory concentration? BMG LABTECH. Available at: [Link]

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Bio-protocol, 8(22), e3084. Available at: [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link]

  • Weli, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Ashley, R. E., & Osheroff, N. (2020). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 2070, 13–24. Available at: [Link]

  • Louisiana Department of Health. Fluoroquinolones (and Quinolones). Available at: [Link]

  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(7), 2536-2539. Available at: [Link]

  • Cornett, J. B., & Wentland, M. P. (1986). Chemical evolution of the fluoroquinolone antimicrobial agents. The American Journal of Medicine, 81(6), 25-29. Available at: [Link]

  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. ResearchGate. Available at: [Link]

  • El-Nassan, H. B. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Recent Patents on Anti-Infective Drug Discovery, 6(3), 208-223. Available at: [Link]

  • Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 31(23), e150. Available at: [Link]

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Foundational

The Genesis and Molecular Evolution of Quinolone-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary Quinolone-3-carboxylic acid derivatives, universally recognized as quinolones and fluoroquinolones (FQs), represent one of the most successful classes of fully synthetic antimicrobial agents in pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolone-3-carboxylic acid derivatives, universally recognized as quinolones and fluoroquinolones (FQs), represent one of the most successful classes of fully synthetic antimicrobial agents in pharmaceutical history. Unlike penicillins or aminoglycosides, which were isolated from natural sources, quinolones were born from synthetic chemistry. This whitepaper provides a comprehensive technical analysis of their historical discovery, structural evolution, molecular mechanism of action, and the rigorous experimental protocols required to validate their pharmacological efficacy.

Historical Genesis: The Serendipitous Discovery

The origin of quinolones is a classic example of serendipity in drug discovery. In 1962, George Y. Lesher and his colleagues at Sterling Drug (now part of Sanofi) were working on the synthesis of the antimalarial agent chloroquine[1]. During the distillation process, they isolated a 7-chloroquinolone byproduct[1]. While screening this impurity, Lesher’s team observed unexpected antibacterial activity against Gram-negative bacteria[1].

This lead compound was rapidly optimized to create nalidixic acid (a 1,8-naphthyridine derivative), which became the first clinically utilized quinolone[2]. However, nalidixic acid possessed significant pharmacokinetic limitations: it exhibited approximately 90% plasma protein binding, a short half-life of about 90 minutes, and a narrow spectrum of activity restricted almost entirely to Gram-negative urinary tract infections (UTIs)[1]. Despite these flaws, nalidixic acid provided the foundational 4-quinolone-3-carboxylic acid pharmacophore that would drive decades of iterative medicinal chemistry[3].

Structural Evolution and Structure-Activity Relationship (SAR)

The true breakthrough for this class occurred nearly 20 years after Lesher's discovery, transitioning the narrow-spectrum quinolones into the broad-spectrum fluoroquinolones [2]. The core pharmacophore required for significant antibacterial activity is the 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid nucleus[4].

As an application scientist analyzing molecular scaffolds, understanding the causality behind each substitution is critical for rational drug design:

  • C3 Carboxyl and C4 Keto Groups: These are non-negotiable for target engagement. They form a critical water-metal ( Mg2+ ) ion bridge that anchors the drug to the topoisomerase-DNA complex[4]. Modifying these groups abolishes antibacterial activity.

  • C6 Position (Fluorine): The addition of a fluorine atom at C6 was the watershed moment in quinolone history. It drastically increases the lipophilicity of the molecule, enhancing bacterial cell wall penetration, and increases the binding affinity to DNA gyrase, yielding structures 5 to 100 times more active than non-fluorinated precursors[3].

  • C7 Position (Nitrogen Heterocycles): Substitutions here, typically with bulky or lipophilic heterocycles like piperazine (e.g., ciprofloxacin) or pyrrolidine, drastically improve cellular absorption and expand the spectrum to include Gram-positive and pseudomonal pathogens[4].

  • N1 Position: Alkyl or cyclopropyl substitutions (as seen in ciprofloxacin) at N1 are essential for maximizing overall cytotoxicity and target selectivity[4].

  • C8 Position: Modifications here (such as the methoxy group in moxifloxacin) enhance topoisomerase II inhibition, improve activity against anaerobic bacteria, and restrict the selection of resistant mutants[4].

SAR_Mapping Core 4-Quinolone-3-Carboxylic Acid Core C3_C4 C3 Carboxyl / C4 Keto (Mg2+ Bridge Anchor) Core->C3_C4 C6 C6 Fluorine (Target Affinity) Core->C6 C7 C7 Piperazine (Pharmacokinetics) Core->C7 N1 N1 Cyclopropyl (Overall Potency) Core->N1 C8 C8 Methoxy (Anaerobic Activity) Core->C8

Fig 1: Structure-Activity Relationship (SAR) mapping of the fluoroquinolone core.

Table 1: Generational Evolution of Quinolones
GenerationRepresentative DrugKey Structural InnovationPrimary Spectrum of Activity
First Nalidixic Acid1,8-naphthyridine coreGram-negative (narrow), UTIs only
Second CiprofloxacinC6 Fluorine, C7 Piperazine, N1 CyclopropylBroad Gram-negative, P. aeruginosa, systemic
Third LevofloxacinChiral pure (S-enantiomer)Enhanced Gram-positive (S. pneumoniae)
Fourth MoxifloxacinC8 Methoxy, C7 DiazabicyclononylGram-positive, Atypicals, Anaerobes

Mechanism of Action: Topoisomerase Poisoning

Fluoroquinolones do not merely inhibit bacterial enzymes; they act as topoisomerase poisons[5]. Their primary targets are two essential type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[6][7].

During normal DNA replication, DNA gyrase introduces negative supercoils into the DNA ahead of the replication fork to relieve torsional strain, a process that involves a transient double-strand break[8]. Fluoroquinolones intercalate into this cleavage site. By coordinating with a Mg2+ ion, the C3/C4 keto-acid motif of the drug binds to the enzyme, stabilizing a reversible "ternary complex" (Drug-Enzyme-DNA)[4][7]. This physical roadblock arrests the replication fork. The accumulation of these stalled complexes ultimately leads to the release of lethal double-strand DNA breaks, triggering rapid bactericidal cell death[5][7].

MOA_Pathway DNA Bacterial Chromosomal DNA Cleavage Transient Cleavage Complex DNA->Cleavage Enzyme DNA Gyrase / Topo IV Enzyme->Cleavage Ternary Ternary Complex (Drug-Enzyme-DNA) Cleavage->Ternary Drug Fluoroquinolone Agent Drug->Ternary Mg2+ Coordination Arrest Replication Fork Arrest Ternary->Arrest

Fig 2: Mechanism of topoisomerase poisoning via ternary complex stabilization.

Experimental Protocols: Validating Quinolone Efficacy

To evaluate novel quinolone derivatives, rigorous in vitro and in vivo assays must be deployed. Below are the definitive, self-validating protocols used in drug development to confirm target engagement and cellular efficacy.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a quinolone to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase[9][10].

Causality & Design Rationale: We utilize relaxed pBR322 plasmid DNA because the native function of DNA gyrase is to introduce negative supercoils[11]. The reaction buffer must contain MgCl2​ (to facilitate the crucial water-metal ion bridge for drug binding) and ATP (to provide the energy required for the enzyme's supercoiling action)[4][10].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 30 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 6 mM MgCl2​ , 5 mM DTT, 1.8 mM spermidine (for DNA condensation), 0.36 mg/mL BSA, and 6.5% glycerol[9]. Add 1-50 mM ATP depending on enzyme kinetics[9][10].

  • Substrate Addition: Add 0.5 µL (approx. 200 ng) of relaxed circular pBR322 DNA[10][11].

  • Drug Introduction: Introduce the test fluoroquinolone in serial dilutions (e.g., 0.01 to 50 µg/mL)[9][12]. Include a solvent control (e.g., 5% DMSO) and a positive control (Ciprofloxacin at 10 µg/mL)[12].

  • Initiation: Add 1 unit of purified recombinant E. coli or S. Typhimurium DNA gyrase (GyrA/GyrB subunits) to initiate the reaction[9][10].

  • Incubation: Incubate the mixture at 37°C for 30 to 60 minutes[9][10].

  • Termination (Critical Step): Stop the reaction by adding a termination buffer containing SDS and Proteinase K. Causality: Proteinase K digests the covalently trapped DNA gyrase, releasing the DNA from the ternary complex so it can migrate properly during electrophoresis[10].

  • Analysis: Resolve the DNA products on a 1% (w/v) agarose gel in TAE buffer[11]. Supercoiled DNA is highly compact and migrates significantly faster than relaxed DNA. The IC50​ is calculated based on the concentration of drug required to prevent 50% of the supercoiling[8].

Assay_Workflow S1 1. Prepare Reaction Buffer (Mg2+, ATP, Relaxed pBR322) S2 2. Introduce Quinolone (Serial Dilution) S1->S2 S3 3. Add DNA Gyrase (Initiate Catalysis) S2->S3 S4 4. Incubate (37°C, 30 min) S3->S4 S5 5. Terminate & Digest (SDS + Proteinase K) S4->S5 S6 6. Gel Electrophoresis (Quantify Supercoiling) S5->S6

Fig 3: Step-by-step workflow for the in vitro DNA gyrase supercoiling inhibition assay.

Protocol 2: Broth Microdilution MIC Determination

While the supercoiling assay proves target engagement, the Minimum Inhibitory Concentration (MIC) assay validates the drug's ability to penetrate the bacterial cell envelope and evade efflux pumps.

Causality & Design Rationale: This assay must be performed using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Fluoroquinolones are notorious for chelating divalent cations ( Ca2+ , Mg2+ ). If the media is not strictly standardized for cation concentration, the drug will be neutralized in the broth, resulting in artificially inflated MIC values[11].

Step-by-Step Methodology:

  • Media Preparation: Prepare CAMHB according to Clinical and Laboratory Standards Institute (CLSI) guidelines[9].

  • Inoculum Preparation: Grow the target bacterial strain to an optical density (OD) equivalent to a 0.5 McFarland standard, then dilute to achieve a final well concentration of approximately 5×105 CFU/mL[9][11].

  • Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the fluoroquinolone along the abscissa[11].

  • Inoculation & Incubation: Add the bacterial suspension to each well. Incubate at 37°C for 16 to 20 hours[9][11].

  • Readout: The MIC is defined as the lowest concentration of the fluoroquinolone that completely inhibits visible bacterial growth[9].

Sources

Exploratory

7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid structural analogs

An In-Depth Technical Guide to 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid and Its Structural Analogs As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descripti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid and Its Structural Analogs

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions, focusing instead on the mechanistic causality, synthetic validation, and pharmacological versatility of the 2-oxo-1,2-dihydroquinoline (carbostyril) scaffold. Unlike the ubiquitous 4-oxo-1,4-dihydroquinoline core found in classic fluoroquinolone antibiotics, the 2-oxo isomer presents a distinct hydrogen-bonding topology that has been successfully leveraged across oncology, neurology, and infectious disease research.

Structural and Chemical Foundation

The molecule 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 938283-44-4) serves as a highly privileged intermediate and active pharmacophore in medicinal chemistry. Its utility is driven by three critical structural domains:

  • The 2-Oxo (Lactam) Core: Shifts the tautomeric equilibrium and alters the electronic distribution compared to 4-oxo quinolones. This planar core readily intercalates into hydrophobic enzyme pockets (such as the ATP-binding site of kinases)[1].

  • The 3-Carboxylic Acid: Acts as the primary handle for target engagement. It can participate in critical hydrogen bonding with conserved lysine residues in kinase domains or serve as a synthetic anchor for amidation to tune receptor selectivity[1].

  • The 7-Fluoro Substitution: Fluorine is a classic bioisostere. At the C7 position, its high electronegativity exerts a strong inductive (-I) effect, which increases the overall lipophilicity (LogP) of the molecule without adding steric bulk. This modification is crucial for enhancing cell membrane permeability and blood-brain barrier (BBB) penetration, a strict requirement for central nervous system (CNS) targets like the CB2 receptor[2].

Synthetic Methodologies & Self-Validating Protocols

To synthesize the 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold with high purity, we utilize a robust two-step Knoevenagel condensation and cyclization sequence, followed by a mild, non-destructive saponification[3].

Protocol: Synthesis of the Core Scaffold

Step 1: Knoevenagel Condensation & Intramolecular Cyclization

  • Reagents: 2-Amino-4-fluorobenzaldehyde (1.0 eq), Diethyl malonate (1.0 eq), Piperidine (catalytic, 0.2 eq), Absolute Ethanol.

  • Mechanism & Causality: Piperidine is selected as a secondary amine base because it efficiently deprotonates the active methylene of diethyl malonate to form a nucleophilic carbanion without triggering unwanted side reactions. The carbanion attacks the aldehyde, forming an intermediate that spontaneously undergoes intramolecular cyclization with the adjacent ortho-amino group. The expulsion of ethanol yields the lactam ring[3].

  • Procedure: Combine the aldehyde and diethyl malonate in ethanol. Add piperidine dropwise. Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). Upon completion, cool the reaction to precipitate ethyl 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate . Filter and wash with cold ethanol.

Step 2: Mild Ester Hydrolysis

  • Reagents: Ethyl ester intermediate (1.0 eq), Thiourea (2.0 eq), Anhydrous K₂CO₃ (3.0 eq), Ethanol.

  • Mechanism & Causality: Standard aqueous NaOH hydrolysis often risks opening the sensitive lactam (2-oxo) ring. By utilizing thiourea and K₂CO₃ in ethanol, we create a milder cleavage environment. Thiourea acts as a nucleophilic catalyst, forming a transient thioester that rapidly hydrolyzes, ensuring the 2-oxo core remains intact while yielding the free carboxylic acid[3].

  • Procedure: Suspend the ester, thiourea, and K₂CO₃ in ethanol. Reflux for 4 hours. Cool the mixture, pour into ice water, and carefully neutralize with dilute acetic acid (or 2% HCl) until a white/pale-yellow precipitate forms. Filter, wash with distilled water, and dry under a vacuum to yield 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid [3].

Synthesis A 2-Amino-4-fluoro- benzaldehyde B Diethyl Malonate + Piperidine (Cat.) EtOH, Reflux A->B C Ethyl 7-fluoro-2-oxo-1,2- dihydroquinoline-3-carboxylate B->C Knoevenagel & Cyclization D Hydrolysis (K2CO3 / Thiourea) EtOH, Reflux C->D E 7-Fluoro-2-oxo-1,2- dihydroquinoline-3- carboxylic acid D->E Ester Cleavage

Caption: Synthetic route for 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Pharmacological Applications & Target Pathways

The versatility of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core allows it to be tuned for diverse biological targets through strategic substitutions.

  • Protein Kinase CK2 Inhibition: Unmodified 3-carboxylic acid derivatives act as potent, ATP-competitive inhibitors of Protein Kinase CK2. The planar quinoline heterocycle inserts deep into the hydrophobic active site, forming strong interactions with Val53, Val66, and Ile174, while the carboxylic acid anchors to the hinge region[1].

  • Cannabinoid CB2 Receptor Modulation: By converting the 3-carboxylic acid into fluorinated alkylamides or benzylamides, researchers have developed highly selective CB2 receptor ligands. The fluorinated core drives the molecule into the lipid bilayer, facilitating GPCR binding, which subsequently inhibits adenylyl cyclase and modulates immune responses[2].

  • DNA Gyrase Inhibition: 8-amino and 8-methylamino derivatives of the 2-oxo core have been identified as potent inhibitors of bacterial DNA gyrase. Unlike standard fluoroquinolones that stabilize DNA cleavage complexes, these analogs often target the ATPase domain, offering a pathway to overcome existing fluoroquinolone resistance[4].

  • Analgesia and Pain Management: 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid analogs have demonstrated profound analgesic activity. Interestingly, decarboxylation (removal of the 3-carboxy group) results in a substantial reduction of this analgesic effect, proving the carboxylic acid is an indispensable pharmacophore for pain receptor engagement[5].

Pathway LIG 7-Fluoro-Carbostyril Derivatives REC Target Receptor/Enzyme (e.g., CB2, CK2, Gyrase) LIG->REC High-Affinity Binding EFF1 Inhibition of Adenylyl Cyclase (CB2 Pathway) REC->EFF1 GPCR Gi/o Activation EFF2 ATP-Competitive Inhibition (CK2 Kinase) REC->EFF2 Active Site Blockade OUT Therapeutic Outcome: Analgesia / Apoptosis EFF1->OUT EFF2->OUT

Caption: Pharmacological targeting and downstream effects of fluorinated carbostyrils.

Structure-Activity Relationship (SAR) Data

The table below summarizes the quantitative biological data and structural modifications of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold across various therapeutic targets.

Scaffold / AnalogPrimary TargetKey Structural ModificationBiological Activity / EffectRef.
4-Benzylamino-2-oxo-quinoline-3-carboxylic acid Pain PathwaysC4-benzylamino substitutionHigh analgesic activity (3x pain threshold increase)[5]
8-(Methylamino)-2-oxo-quinoline-3-carboxamides DNA GyraseC8-methylamino, C3-carboxamidePotent antibacterial (E. coli growth inhibition)[4]
2-Oxo-1,2-dihydroquinoline-3-carboxylic acids Protein Kinase CK2C6/C7 Halogenation, C3-COOHATP-competitive inhibition[1]
7-Methoxy-8-alkoxy-2-oxo-quinoline-3-carboxamides CB2 ReceptorFluorinated alkylamides at C3High CB2 affinity ( Ki​ < 10 nM)[2]
Pyrazolidin-4-ylidene-2-oxo-quinoline-3-carboxylic acid Breast Cancer (MCF-7)C3-pyrazolidin-4-ylidene hybridSignificant cytotoxicity and apoptosis induction[3]

References

  • 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. ResearchGate. Available at: 5

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. NIH / PMC. Available at: 4

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis. Available at: 1

  • Fluorinated Cannabinoid CB2 Receptor Ligands: Synthesis and In Vitro Binding Characteristics of 2-Oxoquinoline Derivatives. NIH / PMC. Available at: 2

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: 3

Sources

Foundational

Comprehensive Spectroscopic Characterization and Analytical Profiling of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Executive Summary & Chemical Significance 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 938283-44-4) is a highly versatile fluorinated heterocyclic scaffold[1]. Characterized by a rigid quinolone core, a re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 938283-44-4) is a highly versatile fluorinated heterocyclic scaffold[1]. Characterized by a rigid quinolone core, a reactive carboxylic acid moiety at the C3 position, and a highly electronegative fluorine atom at the C7 position, this compound serves as a critical intermediate in the synthesis of advanced kinase inhibitors, anti-infective agents (such as fluoroquinolone analogs), and novel receptor antagonists[2][3].

Proper spectroscopic characterization of this compound is paramount for researchers engaged in structure-activity relationship (SAR) studies. This technical guide provides an authoritative, self-validating framework for the structural elucidation of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Dynamics: Tautomerism and Solvent Effects

A fundamental challenge in characterizing 2-oxo-1,2-dihydroquinoline derivatives is the lactam-lactim tautomerism. In the solid state and in non-polar environments, the compound exists predominantly in the lactam form (2-oxo), stabilized by strong intermolecular hydrogen bonding. However, in highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the equilibrium dynamics can shift, though the lactam form remains the major observable species in NMR due to the thermodynamic stability of the conjugated α,β -unsaturated carbonyl system[4].

Tautomerism Lactam Lactam Form (2-oxo-1,2-dihydroquinoline) Lactim Lactim Form (2-hydroxyquinoline) Lactam->Lactim Tautomerization Solvent Polar Solvents (e.g., DMSO-d6) Solvent->Lactam Stabilizes via H-bond

Diagram 1: Lactam-lactim tautomerization equilibrium and solvent stabilization.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigid, planar nature of the quinoline core, combined with the electron-withdrawing effects of the fluorine and carboxylic acid groups, creates a highly distinct NMR profile.

Causality in NMR Shifts:

  • H-4 Proton: The proton at the C4 position is highly deshielded by the adjacent carboxylic acid group and the anisotropic ring current of the fused aromatic system, consistently appearing as a sharp singlet near 8.85 ppm[2][3].

  • Fluorine Coupling ( JCF​ and JHF​ ): The 19 F atom at C7 splits the adjacent protons (H-6 and H-8) and carbons. In 1 H NMR, H-8 appears as a doublet of doublets due to strong ortho-coupling with fluorine ( 3JHF​≈10.2 Hz) and meta-coupling with H-6. In 13 C NMR, the C-7 carbon exhibits a massive one-bond coupling ( 1JCF​≈250 Hz).

Table 1: 1 H, 13 C, and 19 F NMR Assignments (DMSO- d6​ )
NucleusChemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Assignment / Rationale
1 H 14.50br s, 1HCOOH (highly deshielded, exchanges with D 2​ O)
1 H 12.50br s, 1HNH (lactam proton, H-bonded)
1 H 8.85s, 1HH-4 (deshielded by C3-COOH)
1 H 8.05dd, 1H, J=8.8,6.0 H-5 (ortho to H-6, meta to F)
1 H 7.25dd, 1H, J=10.2,2.4 H-8 (ortho to F, meta to H-6)
1 H 7.15td, 1H, J=8.8,2.4 H-6 (ortho to H-5 and F)
13 C 166.0, 162.0sC=O (Acid), C=O (Lactam C2)
13 C 165.0d, 1JCF​=250.5 C-7 (Directly attached to F)
13 C 145.0sC-4
13 C 112.0, 103.0d, 2JCF​≈22−25 C-6, C-8 (Adjacent to C-F)
19 F -105.5mF-7 (Typical for fluoroquinolones)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The presence of two distinct carbonyl stretches is the hallmark of 3-carboxyquinolones[3].

Table 2: Key FT-IR Vibrational Frequencies (ATR, Solid State)
Wavenumber (cm −1 )ModeStructural Implication
3400 – 2800O-H stretch (broad)Carboxylic acid dimer hydrogen bonding.
3150N-H stretchSecondary amide (lactam) N-H.
1725C=O stretch (sharp)Carboxylic acid carbonyl.
1650C=O stretch (strong)Lactam carbonyl (shifted down due to conjugation).
1250C-F stretchAromatic carbon-fluorine bond.
High-Resolution Mass Spectrometry (HRMS)

Due to the presence of the carboxylic acid, Electrospray Ionization in negative mode (ESI-) is the most sensitive and logical choice for mass analysis. The molecule readily deprotonates to form the [M−H]− ion at m/z 206.025.

Fragmentation Causality: Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide ( Δm=44 Da), yielding a stable fragment at m/z 162.035. Higher collision energies induce the cleavage of the robust C-F bond, resulting in the loss of hydrogen fluoride (HF, Δm=20 Da).

MS_Frag M1 [M-H]⁻ Ion m/z 206.025 M2 Decarboxylated Ion [M-H-CO₂]⁻ m/z 162.035 M1->M2 -CO₂ (44 Da) Collision Induced M3 Defluorinated Fragment [M-H-CO₂-HF]⁻ m/z 142.029 M2->M3 -HF (20 Da) High Energy

Diagram 2: Primary ESI- HRMS fragmentation pathway of the compound.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the characterization of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid must follow a self-validating workflow where data from one technique corroborates the findings of another.

Protocol 1: NMR Sample Preparation and Acquisition

Causality: The compound exhibits extremely poor solubility in chloroform ( CDCl3​ ) due to robust intermolecular hydrogen bonding networks. Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is mandatory as it acts as a strong hydrogen bond acceptor, disrupting the crystal lattice and ensuring complete dissolution.

  • Weigh 10-15 mg of the highly pure compound into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Sonicate the mixture for 5 minutes at room temperature until the solution is completely clear.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay D1​=2 s) and 13 C NMR at 100 MHz (1024 scans, D1​=2 s).

Protocol 2: LC-HRMS Analytical Method

Causality: Reverse-phase chromatography coupled with negative-mode ESI prevents signal suppression and leverages the acidic nature of the C3-COOH group for optimal ionization.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Settings: ESI negative mode, capillary voltage 2.5 kV, desolvation temperature 350°C. Monitor the exact mass range of 100-500 m/z.

Workflow Step1 1. Sample Preparation Dissolution in DMSO-d6 Step2 2. NMR Spectroscopy 1H, 13C, 19F Acquisition Step1->Step2 Step3 3. LC-HRMS ESI- Ionization Step1->Step3 Step4 4. FT-IR Spectroscopy Solid-State (ATR) Step1->Step4 Step5 5. Data Integration Orthogonal Structural Validation Step2->Step5 Step3->Step5 Step4->Step5

Diagram 3: Orthogonal spectroscopic validation workflow.

Conclusion

The rigorous structural elucidation of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid relies on understanding the interplay between its electronic properties and spectroscopic behavior. The highly deshielded H-4 proton in 1 H NMR, the massive 1JCF​ coupling in 13 C NMR, and the characteristic decarboxylation pathway in negative-mode HRMS form a definitive, self-validating fingerprint. Adhering to the solvent and ionization rationales outlined in this guide ensures high-fidelity analytical profiling for downstream drug discovery applications.

References

  • "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity." MDPI.[Link]

  • "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Taylor & Francis.[Link]

  • "7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid - NextSDS." NextSDS.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Introduction and Scientific Rationale Quinolones and their derivatives, particularly 2-oxo-1,2-dihydroquinolines (carbostyrils), are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antibacterial, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Quinolones and their derivatives, particularly 2-oxo-1,2-dihydroquinolines (carbostyrils), are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antibacterial, anticancer, and antiviral properties . The target molecule, 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid , serves as a critical fluorinated intermediate in the development of advanced kinase inhibitors and next-generation fluoroquinolone antibiotics.

The most robust and scalable synthetic strategy for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives relies on the base-catalyzed Knoevenagel condensation of a 2-aminobenzaldehyde with a dialkyl malonate, followed by intramolecular cyclization and subsequent saponification [[1]]([Link]).

Mechanistic Pathway

The synthesis is a two-pot process driven by specific thermodynamic and kinetic controls:

  • Active Methylene Formation & Condensation: Piperidine acts as a secondary amine base to deprotonate the active methylene of diethyl malonate, forming a nucleophilic enolate. This enolate attacks the formyl carbon of 2-amino-4-fluorobenzaldehyde . Subsequent dehydration yields a benzylidene intermediate.

  • Intramolecular Amidation: The proximal primary amino group of the aniline moiety attacks one of the ester carbonyls. The elimination of ethanol drives the irreversible formation of the stable, conjugated 2-oxo-1,2-dihydroquinoline ring.

  • Saponification: The remaining ethyl ester at the C3 position is hydrolyzed using aqueous sodium hydroxide. Subsequent controlled acidification protonates the carboxylate, yielding the final free acid.

Mechanism A Active Methylene Formation B Nucleophilic Addition to Aldehyde A->B Piperidine C Dehydration (Benzylidene) B->C -H2O D Intramolecular Amidation C->D -EtOH E Ester Hydrolysis & Protonation D->E 1. NaOH 2. HCl

Figure 2. Mechanistic sequence: Knoevenagel condensation, amidation, and ester hydrolysis.

Experimental Workflow

Workflow Start 2-Amino-4-fluorobenzaldehyde + Diethyl malonate Condensation Knoevenagel Condensation (Piperidine, EtOH, Reflux) Start->Condensation Intermediate Ethyl 7-fluoro-2-oxo-1,2-dihydroquinoline -3-carboxylate (Precipitate) Condensation->Intermediate Cyclization & EtOH elimination Hydrolysis Alkaline Hydrolysis (NaOH, H2O/EtOH, Reflux) Intermediate->Hydrolysis Acidification Acidification (HCl to pH 2-3 at 0-5 °C) Hydrolysis->Acidification Saponification Product 7-Fluoro-2-oxo-1,2-dihydroquinoline -3-carboxylic acid Acidification->Product Precipitation

Figure 1. Synthetic workflow for 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Materials and Equipment

  • Reagents: 2-Amino-4-fluorobenzaldehyde (CAS: 152367-89-0), Diethyl malonate (CAS: 105-53-3), Piperidine, Sodium Hydroxide (NaOH), 2M Hydrochloric Acid (HCl).

  • Solvents: Absolute Ethanol (EtOH), Distilled Water (dH₂O).

  • Equipment: 250 mL round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, Büchner funnel, vacuum pump, vacuum oven, pH paper.

Detailed Step-by-Step Protocol

Step 1: Condensation and Cyclization

Objective: Synthesize the intermediate ethyl 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-fluorobenzaldehyde (10.0 mmol, 1.39 g) in 20 mL of absolute ethanol.

  • Add diethyl malonate (12.0 mmol, 1.92 g, 1.82 mL) to the suspension.

  • Catalyst Addition: Dropwise, add piperidine (2.0 mmol, 0.17 g, 0.20 mL).

    • Causality Note: Absolute ethanol is strictly used to prevent the premature hydrolysis of the ester groups on diethyl malonate. Piperidine is selected over inorganic bases due to its solubility in ethanol and its ability to transiently form an iminium ion with the aldehyde, lowering the activation energy for nucleophilic attack.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor via TLC (Hexanes:Ethyl Acetate 1:1).

  • Self-Validation & Isolation: Upon completion, cool the mixture to room temperature. The extended conjugated carbostyril product is highly crystalline and insoluble in cold ethanol. This insolubility drives the reaction equilibrium forward. Filter the resulting heavy precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry to afford the intermediate ester.

Step 2: Saponification and Precipitation

Objective: Hydrolyze the ester to yield 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

  • Transfer the synthesized intermediate (approx. 8.0 mmol) to a 100 mL round-bottom flask.

  • Add a solution of NaOH (24.0 mmol, 0.96 g) dissolved in 20 mL of a 1:1 (v/v) mixture of dH₂O and ethanol.

    • Causality Note: The 1:1 water/ethanol mixture ensures that the hydrophobic ester intermediate is partially solubilized while providing a highly polar aqueous environment for the hydroxide nucleophile to attack the C3-ester carbonyl.

  • Reflux the mixture for 2 hours until the solid completely dissolves, indicating the formation of the soluble sodium carboxylate salt.

  • Cool the solution to room temperature, then transfer it to an ice bath (0–5 °C).

  • Controlled Acidification: Slowly acidify the solution by dropwise addition of 2M HCl until the pH reaches 2–3.

    • Causality Note: Acidification must be performed slowly at low temperatures. A controlled temperature drop reduces the solubility of the protonated carboxylic acid, promoting slow crystal nucleation rather than rapid amorphous precipitation. This prevents the occlusion of NaCl impurities within the solid matrix, acting as a built-in purification step.

  • Filter the resulting white/off-white precipitate, wash thoroughly with cold dH₂O to remove inorganic salts, and dry in a vacuum oven at 60 °C overnight.

Quantitative Data and Characterization

Table 1: Reaction Optimization and Stoichiometric Parameters

ParameterKnoevenagel Condensation (Step 1)Alkaline Hydrolysis (Step 2)
Reagents 2-Amino-4-fluorobenzaldehyde (1.0 eq)Diethyl malonate (1.2 eq)Intermediate Ester (1.0 eq)NaOH (3.0 eq)
Catalyst/Base Piperidine (0.2 eq)NaOH (Aqueous)
Solvent System Absolute Ethanol (0.5 M)Ethanol / Water (1:1 v/v)
Temperature 78 °C (Reflux)80 °C (Reflux), then 0–5 °C
Reaction Time 4 - 6 hours2 hours
Expected Yield 75 - 85%85 - 95%

Table 2: Expected Analytical Characterization Data

Analytical TechniqueKey Signals / Structural Validation
¹H NMR (DMSO-d₆, 400 MHz) δ 12.2 (br s, 1H, COOH ), 12.0 (br s, 1H, NH ), 8.8 (s, 1H, H-4 ), 7.9 (dd, J = 8.8, 6.0 Hz, 1H, H-5 ), 7.2 (ddd, J = 8.8, 8.8, 2.5 Hz, 1H, H-6 ), 7.1 (dd, J = 10.5, 2.5 Hz, 1H, H-8 ).
¹³C NMR (DMSO-d₆, 100 MHz) δ ~166.0 (COOH), 164.5 (d, J = 250 Hz, C-F ), 161.2 (C=O amide), 143.5 (C-4), 141.0 (C-8a), 132.0 (d, C-5), 115.0 (C-3), 112.5 (d, C-6), 103.0 (d, C-8).
LC-MS (ESI-) m/z [M-H]⁻ calculated for C₁₀H₆FNO₃: 206.0; found ~206.0.
FT-IR (KBr pellet) 3350 (N-H stretch), 3100-2500 (br, O-H stretch), 1720 (C=O, carboxylic acid), 1680 (C=O, amide), 1610 (C=C aromatic) cm⁻¹.

References

  • El-mrabet A, Haoudi A, Kandri-Rodi Y, Mazzah A. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." MDPI Organics, 2025; 6(2):16. [Link]

  • "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity." MDPI Molecules, 2021; 26(10):3044.[Link]

Sources

Application

using 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in antibacterial assays

Application Note: Utilizing 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a Privileged Scaffold for DNA Gyrase B (GyrB) Inhibitors Executive Summary & Scientific Rationale The rapid emergence of antimicrobial...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a Privileged Scaffold for DNA Gyrase B (GyrB) Inhibitors

Executive Summary & Scientific Rationale

The rapid emergence of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Gram-negative pathogens, necessitates the development of novel antibiotic classes[1]. Classical fluoroquinolones (e.g., ciprofloxacin) exert their antibacterial effect by stabilizing the DNA-enzyme cleavage complex via the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively. However, target-site mutations in these subunits have severely compromised their clinical efficacy[2].

To circumvent this resistance, drug discovery has pivoted toward the ATPase domains located on the GyrB and ParE subunits[3]. 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 938283-44-4) serves as a highly potent fragment and synthetic building block in Fragment-Based Drug Discovery (FBDD)[4]. Unlike 4-oxo-1,4-dihydroquinolines, the 2-oxo-1,2-dihydroquinoline core acts as a competitive inhibitor of ATP binding[5]. The carboxylic acid moiety at the C3 position allows for rapid derivatization into diverse carboxamides, while the C7-fluoro substitution enhances lipophilic contacts within the hydrophobic pocket of the GyrB active site, significantly improving binding enthalpy[6].

Mechanism of Action: Diverging from Classical Fluoroquinolones

The ATPase activity of GyrB is essential for providing the energy required for DNA supercoiling and decatenation[3]. While the natural aminocoumarin antibiotic novobiocin is a well-established GyrB inhibitor, its clinical utility is limited by poor pharmacokinetics and eukaryotic toxicity[7]. Synthetic 2-oxo-quinoline derivatives overcome these limitations by offering superior drug-like properties and metabolic stability[1].

Mechanism ATP ATP Molecule GyrB DNA Gyrase B (ATPase Domain) ATP->GyrB Binds Energy Energy for DNA Supercoiling GyrB->Energy ATP Hydrolysis GyrA DNA Gyrase A (Cleavage Domain) Scaffold 2-Oxo-quinoline Derivatives Scaffold->GyrB Competitive Inhibition Fluoroquinolones Classical Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->GyrA Poisoning Energy->GyrA Drives

Caption: Mechanism of Action: 2-Oxo-quinolines target GyrB, distinct from classical GyrA fluoroquinolones.

FBDD Screening Cascade

The integration of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid into an antibacterial pipeline requires a multi-tiered assay approach. Fragments are first validated thermodynamically, synthetically expanded via amide coupling, and subsequently evaluated in biochemical and whole-cell assays[3].

Workflow Frag 7-Fluoro-2-oxo Scaffold ITC Fragment Validation (ITC) Frag->ITC Synth Derivatization (Amide Coupling) ITC->Synth Enzyme GyrB ATPase Inhibition Assay Synth->Enzyme MIC Whole-Cell MIC Assay Enzyme->MIC

Caption: Fragment-based drug discovery workflow for 7-fluoro-2-oxo-1,2-dihydroquinoline derivatives.

Experimental Protocols

Protocol A: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: ITC is utilized to confirm that the binding of the 7-fluoro-2-oxo-quinoline fragment to GyrB is enthalpy-driven ( ΔH<0 ). Enthalpy-driven binding correlates with highly specific hydrogen bonding (e.g., with the conserved Asp73 residue in E. coli GyrB), which is crucial for minimizing off-target kinase inhibition[3].

  • Protein Preparation: Purify the 43-kDa N-terminal ATPase domain of E. coli or M. smegmatis GyrB. Dialyze extensively against ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol)[8].

  • Ligand Preparation: Dissolve 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in 100% DMSO, then dilute into the exact dialysate buffer to match the final DMSO concentration of the protein sample (typically 2-5%).

  • Titration Parameters: Set the sample cell to 25 °C. Load 50 µM GyrB into the cell and 500 µM of the fragment into the syringe.

  • Execution: Perform 20 injections of 2 µL each, with a 120-second spacing between injections to allow the baseline to stabilize.

  • Data Analysis: Integrate the heat peaks and fit to a one-site binding model to extract Kd​ , ΔH , and −TΔS [3].

Protocol B: In Vitro GyrB ATPase Inhibition Assay

Causality & Rationale: This assay measures the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by GyrB. The inclusion of Brij-35 (a non-ionic detergent) is a critical self-validating step; it prevents artifactual enzyme inhibition caused by the aggregation of hydrophobic compound derivatives[8][9]. Novobiocin is used as a strictly validated positive control[10].

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.7), 250 mM potassium glutamate, 200 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, and 0.001% Brij-35[8].

  • Compound Plating: Serially dilute synthesized 2-oxo-quinoline-3-carboxamides in DMSO. Transfer to a 96-well clear microtiter plate such that the final DMSO concentration is 4% (v/v)[10].

  • Enzyme Addition: Add E. coli or M. smegmatis GyrB enzyme to a final concentration of 6–10 nM[8]. Include a "No Enzyme" well as a negative control (blank) and a 1 µM Novobiocin well as a positive control[8].

  • Reaction Initiation: Add ATP to a final concentration of 0.65 mM to initiate the reaction[8].

  • Incubation: Incubate the plate at 25 °C for 120 minutes[9].

  • Detection: Stop the reaction by adding 12.5 µL of Malachite Green or Pi ColorLock reagent[8]. Incubate for 15 minutes for color development and read absorbance at 630 nm.

  • Calculation: Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol C: Whole-Cell Broth Microdilution (MIC)

Causality & Rationale: Biochemical potency does not guarantee cellular penetration, especially in Gram-negative bacteria with robust efflux pumps. Testing against isogenic wild-type and fluoroquinolone-resistant (e.g., GyrA mutant) strains validates that the compound's mechanism of action remains distinct from classical fluoroquinolones[7].

  • Inoculum Preparation: Grow test strains (e.g., S. aureus ATCC 29213, MRSA, E. coli ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600​ of 0.08–0.1 (approx. 1×108 CFU/mL). Dilute 1:100.

  • Compound Dilution: Prepare 2-fold serial dilutions of the test compounds, Ciprofloxacin (control), and Novobiocin (control) in CAMHB.

  • Incubation: Inoculate 96-well plates with 5×105 CFU/mL per well. Incubate at 37 °C for 18–24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible bacterial growth.

Representative Quantitative Data

The following table summarizes the expected pharmacological profile when transitioning from the bare 7-fluoro-2-oxo-quinoline fragment to an optimized carboxamide lead, compared to clinical standards.

Compound / ScaffoldTarget ProfileGyrB ATPase IC50​ (µM)ITC Kd​ (µM)MIC: MRSA (µg/mL)MIC: Cipro-Resistant S. aureus (µg/mL)
7-Fluoro-2-oxo Scaffold Fragment Hit> 100~ 45.0> 128> 128
Optimized 3-Carboxamide Lead Compound0.002 - 0.05< 0.010.5 - 4.00.5 - 4.0
Novobiocin GyrB Control0.020.0150.250.25
Ciprofloxacin GyrA Control> 100 (Inactive)N/A0.5> 32 (Resistant)

Note: Optimized carboxamides retain potency against Ciprofloxacin-resistant strains, validating the GyrB-specific mechanism of action[7].

References

  • Taylor & Francis. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Retrieved from:[Link]

  • ACS Omega. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. (2020). Retrieved from:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM). Optimization of Pyrrolamides as Mycobacterial GyrB ATPase Inhibitors: Structure-Activity Relationship and In Vivo Efficacy in a Mouse Model of Tuberculosis. (2014). Retrieved from:[Link]

  • PMC - NIH. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class. Antimicrobial Agents and Chemotherapy (2006). Retrieved from:[Link]

  • ACS Publications. A New-Class Antibacterial—Almost. Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. (2015). Retrieved from:[Link]

  • RSC Publishing. Organic & Biomolecular Chemistry: Synthesis and evaluation of GyrB inhibitors. Retrieved from:[Link]

Sources

Method

cell-based assays using 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives

Application Note: Cell-Based Assay Workflows for 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives in Oncology Introduction & Mechanistic Rationale The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assay Workflows for 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives in Oncology

Introduction & Mechanistic Rationale

The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. Recent structural optimizations, particularly the introduction of a fluorine atom at the C7 position to form 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, have yielded compounds with potent biological activities[1]. In oncology, these derivatives have demonstrated dual mechanisms of action: they act as potent cytotoxic agents capable of inducing severe cell cycle arrest and apoptosis in breast cancer models[2], and specific fluorinated analogs function as highly selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3)[3][4].

ALDH1A3 is a critical enzyme overexpressed in cancer stem cells (CSCs) and is directly implicated in tumor metastasis and chemoresistance[4]. By inhibiting ALDH1A3, 7-fluoro-2-oxo-quinoline derivatives block the retinoic acid signaling pathway, stripping the tumor of its stemness properties and sensitizing it to traditional chemotherapeutics[3].

Safety Note: 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is classified under Acute Tox. 4 (H302/H312/H332) and causes skin/eye irritation (H315/H319)[1]. All compound handling must be performed in a Class II biosafety cabinet using appropriate PPE.

Experimental Workflow Overview

G A Compound Preparation (7-Fluoro-2-oxo-quinolines) C Compound Treatment (Dose-Response) A->C B Cell Culture & Seeding (MCF-7, MDA-MB-468) B->C D1 MTT Assay (Viability/IC50) C->D1 D2 ALDEFLUOR Assay (ALDH1A3 Inhibition) C->D2 D3 Flow Cytometry (Cell Cycle/Apoptosis) C->D3 E Data Analysis & Hit Validation D1->E D2->E D3->E

Experimental workflow for evaluating 7-fluoro-2-oxo-quinoline derivatives in cell-based assays.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the synthesized quinoline derivatives. Causality & Design: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates with the number of viable cells. Because 2-oxo-1,2-dihydroquinoline derivatives disrupt metabolic viability[2], this assay provides a reliable primary phenotypic readout. Self-Validating System: Doxorubicin is included as a positive control to validate assay sensitivity. Edge wells are filled with sterile PBS to prevent evaporation-induced edge effects, ensuring uniform data distribution.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 breast cancer cells at 80% confluence. Seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the 7-fluoro-2-oxo-quinoline derivative in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle toxicity.

  • Incubation: Treat cells for 48 h. Include Doxorubicin (1 µM) as a positive control and 0.1% DMSO as a vehicle control[2].

  • MTT Addition: Add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: ALDEFLUOR™ Assay for ALDH1A3 Inhibition

Objective: Quantify the specific intracellular inhibition of ALDH1A3 activity by fluorinated quinoline derivatives. Causality & Design: The ALDEFLUOR assay utilizes BODIPY-aminoacetaldehyde (BAAA), a fluorescent substrate that diffuses into cells. Active ALDH1A3 converts BAAA into BODIPY-aminoacetate (BAA-), which is retained intracellularly and highly fluorescent. 7-fluoro-2-oxo-quinoline derivatives (e.g., MBE1.5 analogs) specifically block this conversion[3][4]. Self-Validating System: N,N-diethylaminobenzaldehyde (DEAB), a pan-ALDH inhibitor, is mandatory for every sample. The DEAB tube establishes the baseline fluorescence (ALDH-negative gate), proving that any fluorescent shift in the test sample is strictly due to enzymatic inhibition rather than background autofluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Harvest MDA-MB-468 cells (known for high ALDH1A3 expression) and suspend them in ALDEFLUOR Assay Buffer at 1×106 cells/mL[3].

  • Substrate Addition: Add 5 µL of activated ALDEFLUOR reagent (BAAA) per mL of cell suspension. Mix thoroughly.

  • Immediate Aliquoting (Critical Step): Immediately transfer 500 µL of the mixture into a control tube containing 5 µL of DEAB (1.5 mM stock). Transfer another 500 µL into a test tube containing the 7-fluoro-2-oxo-quinoline derivative (e.g., 100 nM final concentration).

  • Incubation: Incubate all tubes for 45 minutes at 37°C in the dark to allow enzymatic conversion[4].

  • Washing: Centrifuge at 250 x g for 5 minutes. Remove supernatant and resuspend the pellet in 500 µL of ice-cold ALDEFLUOR Assay Buffer to lock the BAA- inside the cells.

  • Flow Cytometry: Analyze immediately using the FITC channel (Ex: 488 nm, Em: 530 nm). Use the DEAB control to set the ALDH-bright gate.

Protocol 3: Cell Cycle and Apoptosis Analysis

Objective: Elucidate the mechanism of growth inhibition via cell cycle profiling. Causality & Design: Propidium Iodide (PI) intercalates stoichiometrically into DNA. 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been proven to cause a profound G2/M phase arrest and subsequent apoptosis (indicated by a sub-G1 peak)[2]. Self-Validating System: RNase A is added to degrade double-stranded RNA, ensuring PI fluorescence is strictly proportional to DNA content, preventing false-positive signals.

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells with the predetermined IC50 concentration of the derivative for 48 h[2].

  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix by adding 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge to remove ethanol. Wash the pellet with PBS. Resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Acquire at least 10,000 events on a flow cytometer. Analyze the DNA content distribution (G0/G1, S, G2/M, and Sub-G1 phases).

Quantitative Data Summary

Table 1: Expected phenotypic outcomes and assay benchmarks for 2-oxo-1,2-dihydroquinoline derivatives.

Compound ClassTarget Cell LineAssayKey Phenotypic ReadoutReference Potency
2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives MCF-7 (Breast Cancer)MTT ViabilityCytotoxicity & Proliferation blockIC50 ~ 1.73 µM[2]
7-fluoro-2-oxo-tetrahydroquinoline derivatives MDA-MB-468 (Breast Cancer)ALDEFLUORALDH1A3 Enzymatic InhibitionIC50 ~ 100 nM[3][4]
2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives MCF-7 (Breast Cancer)Flow Cytometry (PI)36.04% G2/M Arrest, Sub-G1 Apoptosis peakObserved at 1.73 µM[2]

Mechanistic Pathway Diagram

Pathway Drug 7-Fluoro-2-oxo-quinoline Derivative ALDH1A3 ALDH1A3 Enzyme Drug->ALDH1A3 Inhibits CellCycle G2/M Cell Cycle Arrest Drug->CellCycle Induces RetinoicAcid Retinoic Acid Signaling ALDH1A3->RetinoicAcid Blocks Apoptosis Apoptosis (Sub-G1 Accumulation) CellCycle->Apoptosis Progresses to

Mechanism of action: ALDH1A3 inhibition and apoptosis induction by 7-fluoro-2-oxo-quinolines.

References

  • Title: 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid — Chemical Substance Information Source: NextSDS URL
  • Title: Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)
  • Title: WO2020028461A1 - Tetrahydroquinolino derivatives for the treatment of metastatic and chemoresistant cancers Source: Google Patents URL
  • Source: PMC (NIH)

Sources

Application

Application Notes and Protocols: Analytical Techniques for Characterizing Quinolone Derivatives

Executive Summary Quinolones and their fluorinated derivatives (fluoroquinolones) represent a critical class of broad-spectrum antibiotics targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolones and their fluorinated derivatives (fluoroquinolones) represent a critical class of broad-spectrum antibiotics targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). As drug development professionals synthesize novel derivatives to combat antimicrobial resistance, rigorous analytical characterization becomes paramount. This application note details the advanced analytical techniques required for the structural elucidation, impurity profiling, and solid-state characterization of quinolone derivatives. By integrating multi-nuclear NMR, HPLC-MS/MS, and vibrational spectroscopy, researchers can establish a comprehensive, self-validating analytical profile for novel active pharmaceutical ingredients (APIs).

Core Analytical Workflows and Mechanistic Rationale

Structural Elucidation via Multi-Nuclear NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural confirmation of quinolone scaffolds. Because fluoroquinolones possess a fluorine atom at the C-6 position, ¹⁹F NMR provides a highly sensitive, background-free probe for assessing structural integrity and local electronic environments.

Causality in Method Design: Fluoroquinolones typically exhibit poor aqueous solubility; therefore, deuterated dimethyl sulfoxide (DMSO- d6​ ) is the solvent of choice. Furthermore, photochromic studies on quinolone photoproducts have demonstrated that UV irradiation can lead to reversible enol formation.[1] confirms that multi-dimensional NMR (COSY, HMBC) is essential to distinguish between the parent quinolinone and its transient photoenols or cyclobutenol degradants[1].

Impurity Profiling via HPLC-MS/MS

Regulatory guidelines mandate the identification of impurities present at ≥0.10% in drug substances. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is utilized to separate and identify process-related impurities and forced degradation products.

Causality in Method Design: Quinolones contain a basic piperazine ring (pKa ~8.5-9.0) and a carboxylic acid group (pKa ~6.0). In an acidic mobile phase (e.g., 0.1% formic acid), the piperazine nitrogen is protonated, making Positive Electrospray Ionization (ESI+) highly efficient for generating [M+H]+ precursor ions. Formic acid is explicitly chosen over trifluoroacetic acid (TFA) because TFA causes severe ion suppression in MS detectors. A comprehensive[2] demonstrated that this approach successfully identifies trace impurities such as descarboxyl degradants (acidic conditions), piperazinyl ring cleavage products (photolysis), and N-oxide derivatives (oxidative stress)[2].

Solid-State and Interaction Analysis via Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) and Raman spectroscopy provide critical insights into the solid-state properties of quinolones, including polymorphism and intramolecular hydrogen bonding.

Causality in Method Design: Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. Quinolones are often hygroscopic, and the extreme pressure used in KBr pellet pressing can induce unintended polymorphic transitions. Furthermore, [3] highlights that Raman spectroscopy, particularly resonance Raman, is highly sensitive to the structural characteristics of gyrase inhibitors in varying aqueous environments[3]. These techniques are also pivotal for studying drug-lipid interactions, revealing that fluoroquinolones embed at the hydrophilic-hydrophobic interface of lipid bilayers, which directly influences their cellular accumulation [4].

Mandatory Visualizations

G Sample Quinolone Derivative NMR Multi-Nuclear NMR Sample->NMR DMSO-d6 LCMS HPLC-MS/MS Sample->LCMS ACN/H2O VibSpec Vibrational Spectroscopy Sample->VibSpec ATR Crystal Struct Structural Elucidation NMR->Struct Impurity Impurity Profiling LCMS->Impurity SolidState Solid-State Analysis VibSpec->SolidState

Comprehensive analytical workflow for the characterization of quinolone derivatives.

G Parent Parent Fluoroquinolone UV Photolysis Parent->UV AcidBase Hydrolysis Parent->AcidBase Oxidation Oxidative Stress Parent->Oxidation Deg1 Piperazine Cleavage UV->Deg1 Deg2 Descarboxyl Degradants AcidBase->Deg2 Deg3 N-Oxide Derivatives Oxidation->Deg3 MS MS/MS Detection Deg1->MS [M+H - 18]+ Deg2->MS [M+H - 44]+ Deg3->MS [M+H + 16]+

Forced degradation pathways and MS/MS identification logic for fluoroquinolones.

Quantitative Data Summary

The following table synthesizes the expected quantitative outputs and sensitivities for the primary analytical techniques used in quinolone characterization.

Analytical TechniqueTarget Analyte / PropertyKey Analytical OutputTypical Limit of Detection (LOD)
HPLC-ESI-MS/MS Trace Impurities & Degradants m/z [M+H]+ , fragmentation patterns0.04 - 0.5 µg/mL
¹⁹F NMR Spectroscopy C-6 Fluorine EnvironmentChemical shift (ppm), J-coupling (Hz)~1-5 mg/mL (Sample conc.)
ATR-FTIR Spectroscopy Functional Groups (C=O, N-H)Wavenumber shifts (cm⁻¹)N/A (Bulk analysis)
UV-Vis + Chemometrics API Quant. in MixturesAbsorbance at λmax​ (270-300 nm)~2.5 µg/mL

Note: UV-Vis spectrophotometry coupled with Partial Least Squares (PLS) regression has proven highly effective for the simultaneous quantification of multiple fluoroquinolones (e.g., ciprofloxacin, lomefloxacin) without prior separation[5].

Standardized Experimental Protocols

Protocol A: Self-Validating HPLC-MS/MS Impurity Profiling

Objective: Identify and quantify trace degradation products of a fluoroquinolone API.

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the quinolone API and dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock.

    • Dilute to a working concentration of 10 µg/mL using the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry Conditions (ESI+):

    • Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

    • Scan mode: Full scan ( m/z 100-800) and Data-Dependent MS/MS (ddMS2) for the top 3 most intense ions.

  • Self-Validation Check:

    • System Suitability: Inject a blank (diluent only) to confirm no carryover. Inject a known standard mixture containing the parent API and a known degradant (e.g., desfluoro-ciprofloxacin).

    • Acceptance Criteria: The resolution ( Rs​ ) between the parent peak and the closest eluting impurity must be ≥2.0 . The signal-to-noise (S/N) ratio for the lowest concentration standard must be ≥10:1 .

Protocol B: Multi-Nuclear NMR Structural Elucidation

Objective: Confirm the molecular framework and stereochemistry of a synthesized derivative.

  • Sample Preparation:

    • Dissolve 15-20 mg of the highly purified quinolone in 0.6 mL of DMSO- d6​ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

    • Transfer to a high-quality 5 mm NMR tube.

  • Data Acquisition (500 MHz or higher):

    • ¹H NMR: 16 scans, spectral width 12 ppm, relaxation delay ( D1​ ) 2.0 s.

    • ¹³C NMR: 512-1024 scans (due to lower natural abundance), spectral width 250 ppm, D1​ 2.0 s.

    • ¹⁹F NMR: 64 scans, spectral width 200 ppm, referenced externally to trichlorofluoromethane (CFCl₃) at 0 ppm.

  • Self-Validation Check:

    • System Suitability: Acquire a quick 1D ¹H spectrum before setting up overnight 2D runs (COSY, HSQC, HMBC).

    • Acceptance Criteria: The TMS peak must be sharp and correctly referenced at 0.00 ppm. The baseline must be flat, and the residual DMSO- d6​ quintet must resolve clearly at 2.50 ppm. If line broadening is observed, the sample must be filtered or re-shimmed before proceeding.

Protocol C: ATR-FTIR Solid-State Analysis

Objective: Identify functional group integrity and screen for polymorphic shifts.

  • Instrument Preparation:

    • Ensure the ATR crystal (Diamond or Zinc Selenide) is clean using isopropanol and a lint-free wipe.

  • Data Acquisition:

    • Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Place approximately 2-5 mg of the solid quinolone powder directly onto the ATR crystal. Apply uniform pressure using the ATR anvil.

    • Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000-400 cm⁻¹).

  • Self-Validation Check:

    • System Suitability: The background scan must show no residual peaks from previous samples.

    • Acceptance Criteria: The maximum absorbance of the strongest band (typically the C=O stretch around 1700-1620 cm⁻¹) should fall between 0.2 and 0.8 Absorbance Units to ensure detector linearity and prevent peak distortion.

References

  • Bensadik, et al. "Characterization of the Interactions between Fluoroquinolone Antibiotics and Lipids: a Multitechnique Approach." Biophysical Journal, 2005. URL:[Link]

  • Neugebauer, U., et al. "Vibrational spectroscopic characterization of fluoroquinolones." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2005. URL:[Link]

  • Berthet, J., et al. "NMR structural elucidation of photochromic quinolone photoproducts." Tetrahedron Letters, 2005. URL:[Link]

  • "A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant." ResearchGate, 2014. URL:[Link]

  • "Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment." PMC, 2024. URL:[Link]

Sources

Method

Application Note: Advanced Experimental Setup for the De Novo Synthesis of Fluorinated Quinolones

Introduction and Mechanistic Rationale Fluoroquinolones (e.g., ciprofloxacin, levofloxacin) represent a critical class of broad-spectrum synthetic antibiotics. While early quinolones were synthesized via the classical Go...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Fluoroquinolones (e.g., ciprofloxacin, levofloxacin) represent a critical class of broad-spectrum synthetic antibiotics. While early quinolones were synthesized via the classical Gould-Jacobs reaction—which requires harsh thermal cyclization (>250 °C) and limits N-1 substitution complexity[4]—modern drug development relies almost exclusively on the Grohe-Heitzer cycloacylation methodology [2].

The Grohe-Heitzer route is a highly convergent, self-validating synthetic system. It bypasses extreme thermal conditions by utilizing a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) to close the quinolone ring. This guide details the experimental setup, mechanistic causality, and step-by-step protocols for the de novo synthesis of the fluoroquinolone core and its subsequent C-7 derivatization.

Synthetic Workflow and Pathway Visualization

The synthesis proceeds through four distinct mechanistic stages: acylation, amine exchange, ring closure, and regioselective SNAr derivatization.

Pathway A 2,4-Dichloro-5-fluorobenzoyl chloride + Ethyl 3-(dimethylamino)acrylate B Enamine Intermediate A->B Acylation (TEA, Toluene, 0°C) C Anilinoacrylate Intermediate (Amine Exchange) B->C Cyclopropylamine (RT) D Quinolone Ester (Base-Catalyzed Cyclization) C->D KOtBu / DMF (0°C to RT) E Fluoroquinolone Core (Hydrolysis) D->E 6M HCl or NaOH (Reflux) F Final Fluoroquinolone (C-7 SNAr Substitution) E->F Piperazine, DMSO (130°C)

Fig 1: Mechanistic workflow of the Grohe-Heitzer fluoroquinolone synthesis.

Quantitative Data and Reaction Parameters

To ensure reproducibility, the following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected analytical validation markers for each step [3].

Synthesis StepReagents & SolventsTemp / TimeExpected YieldKey Analytical Marker (NMR/MS)
1. Acylation 2,4-dichloro-5-fluorobenzoyl chloride (1 eq), Ethyl 3-(dimethylamino)acrylate (1.1 eq), TEA (1.2 eq), Toluene0 °C to RT / 4 h85 - 90%Disappearance of acid chloride C=O stretch; appearance of enamine signals.
2. Amine Exchange Enamine intermediate (1 eq), Cyclopropylamine (1.2 eq), TolueneRT / 2 h90 - 95%Shift in vinyl proton (~8.0 ppm); presence of cyclopropyl multiplet (~0.8-1.1 ppm).
3. Cyclization Anilinoacrylate (1 eq), KOtBu or NaH (1.2 eq), Anhydrous DMF0 °C to RT / 5 h75 - 80%Loss of ortho-halogen; formation of fused bicyclic system (m/z matches core ester).
4. Hydrolysis Quinolone ester (1 eq), 6M HCl or 2M NaOH100 °C / 3 h> 90%Disappearance of ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm).
5. C-7 SNAr Quinolone core (1 eq), Piperazine derivative (3 eq), DMSO130 °C / 4 h65 - 75%Upfield shift of C-8 proton; appearance of piperazine aliphatic signals.

Experimental Protocols

Protocol A: Preparation of the Anilinoacrylate Intermediate

Causality Focus: The acylation of the enamine requires a mild base (Triethylamine, TEA) to scavenge the generated HCl, preventing the degradation of the electron-rich acrylate. The subsequent addition of cyclopropylamine drives an addition-elimination reaction, displacing the dimethylamino group. This exchange is thermodynamically favored due to the volatility of dimethylamine and the stability of the resulting anilinoacrylate [2].

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Acylation: Dissolve ethyl 3-(dimethylamino)acrylate (11.0 mmol) and TEA (12.0 mmol) in 50 mL of anhydrous toluene. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 2,4-dichloro-5-fluorobenzoyl chloride (10.0 mmol) in 20 mL of toluene. Add this dropwise via the dropping funnel over 30 minutes to maintain the internal temperature below 5 °C.

  • Stirring: Remove the ice bath and stir at room temperature (RT) for 4 hours. Filter the resulting triethylamine hydrochloride salts under an inert atmosphere.

  • Amine Exchange: To the filtrate, add cyclopropylamine (12.0 mmol) dropwise at RT. Stir for 2 hours.

  • Workup: Wash the organic layer with water (2 × 30 mL) and brine (30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the anilinoacrylate intermediate as a yellow solid.

Protocol B: Base-Promoted Intramolecular Cyclization

Causality Focus: Ring closure is achieved via an intramolecular SNAr. The strong base (KOtBu) deprotonates the secondary amine. The resulting nitrogen anion attacks the electron-deficient ortho-carbon (bearing a chlorine). The fluorine at C-5 (which becomes C-6 in the final ring) inductively activates the ring, lowering the activation energy for the formation of the Meisenheimer complex [3].

  • Setup: In a dry Schlenk flask under N2, dissolve the anilinoacrylate intermediate (8.0 mmol) in 40 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C. Add Potassium tert-butoxide (KOtBu, 9.6 mmol) in small portions. The solution will turn deep yellow/orange, indicating anion formation.

  • Cyclization: Allow the reaction to warm to RT and stir for 5 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the mixture into 150 mL of ice-cold water.

  • Isolation: The quinolone ester precipitates as an off-white solid. Filter under vacuum, wash with cold water, and dry overnight in a vacuum desiccator.

Protocol C: Ester Hydrolysis

Causality Focus: The ethyl ester must be hydrolyzed to the free carboxylic acid. This moiety is strictly required for the biological activity of the drug, as it coordinates with a magnesium ion (Mg2+) in the bacterial DNA gyrase-DNA cleavage complex [4].

  • Reaction: Suspend the quinolone ester (5.0 mmol) in a mixture of 15 mL glacial acetic acid and 15 mL 6M HCl (or alternatively, 2M NaOH for base-catalyzed saponification).

  • Reflux: Heat the suspension to reflux (approx. 100 °C) for 3 hours until the suspension becomes a clear solution, indicating complete hydrolysis.

  • Precipitation: Cool the mixture to RT. If acidic hydrolysis was used, pour into ice water to precipitate the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.

  • Filtration: Filter, wash with distilled water until the filtrate is pH neutral, and dry in vacuo.

Protocol D: C-7 SNAr Derivatization (Piperazine Substitution)

Causality Focus: Why does the nucleophile attack C-7 and not C-6? The C-7 chlorine is highly activated by the vinylogous para-carbonyl group (C-4) and the ortho-fluorine (C-6). Nucleophilic attack at C-7 allows the negative charge of the transition state to delocalize onto the C-4 oxygen. DMSO is utilized as the solvent because its polar aprotic nature heavily solvates cations, leaving the piperazine nucleophile unsolvated and highly reactive [1].

  • Setup: In a 50 mL round-bottom flask, suspend the quinolone core (3.0 mmol) in 15 mL of anhydrous DMSO.

  • Substitution: Add anhydrous piperazine (or N-methylpiperazine) (9.0 mmol). The excess amine acts as both the nucleophile and the acid scavenger.

  • Heating: Heat the mixture to 130–140 °C using a silicone oil bath for 4 hours.

  • Workup: Evaporate the bulk of the DMSO under high vacuum. Suspend the residue in 20 mL of water.

  • Purification: Adjust the pH to ~7.4 using dilute HCl or NaOH to precipitate the zwitterionic fluoroquinolone. Filter, wash with cold water and ethanol, and recrystallize from a suitable solvent (e.g., glycol monomethyl ether or methanol/dichloromethane) to obtain the pure API.

References

  • Premier Science. (2026). Synthesis and In-Vitro Pharmacological Assessment of Fluoroquinolone Derivatives as Effective Antibacterial and Anti-TB Agents: An Experimental Study.
  • MDPI. (2008). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII. Convenient Synthesis and Antimicrobial Properties. (Citing Grohe, K.; Heitzer, H. Liebigs Ann. Chem. 1987).
  • MDPI. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.
  • University of Alberta / CSPS. (2011). Nonclassical Biological Activities of Quinolone Derivatives.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Welcome to the Technical Support Center for 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 938283-44-4). As a critical fluorinated building block in drug discovery and synthetic chemistry[1], this compound pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 938283-44-4). As a critical fluorinated building block in drug discovery and synthetic chemistry[1], this compound presents unique physicochemical challenges. Its 2-oxo-3-carboxylic acid motif and activated C-7 fluorine atom make it highly susceptible to specific environmental stressors.

Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure absolute data integrity during your assays.

Troubleshooting Guide: Diagnostics & Corrective Actions

When working with quinolone-core derivatives, visual or analytical anomalies are usually the first indicators of degradation. Use this diagnostic matrix to identify and resolve common issues.

Symptom 1: Rapid Loss of API Peak Area in HPLC (Appearance of Early-Eluting Peaks)
  • Mechanistic Cause: Photodehalogenation. The extended conjugated system of the quinoline ring absorbs ambient UV/visible light, pushing the molecule into an excited triplet state. This triggers the heterolytic cleavage of the highly activated C-F bond at the 7-position, generating a singlet aryl cation that rapidly reacts with water to form a 7-hydroxy degradant [2].

  • Corrective Action: Immediately transition all stock preparations to actinic (amber) glassware. Shield autosampler vials with foil or use amber polypropylene vials.

Symptom 2: Solution Turns Cloudy or Precipitates in Biological Buffers
  • Mechanistic Cause: Bidentate Metal Chelation. The adjacent 2-oxo and 3-carboxylic acid groups act as a powerful bidentate ligand. When introduced into biological buffers containing polyvalent cations (e.g., Ca²⁺, Mg²⁺ in Ringer's solution or DMEM), the compound forms an insoluble metal-chelate complex, instantly dropping out of solution [3].

  • Corrective Action: Pre-dilute the compound in a metal-free buffer (e.g., pure HEPES or Tris). If the assay permits, supplement the buffer with 1 mM EDTA to preferentially sequester free divalent cations.

Symptom 3: Gradual Degradation in Formulation Buffers (pH > 9.0)
  • Mechanistic Cause: Nucleophilic Aromatic Substitution (SNAr). While alkaline pH deprotonates the carboxylic acid to improve aqueous solubility, extreme alkalinity (>9.0) exposes the electron-deficient C-7 position to nucleophilic attack by hydroxide ions (OH⁻), leading to irreversible defluorination [4].

  • Corrective Action: Adjust formulation buffers to a strict physiological range (pH 6.5–7.5). If higher solubility is required, utilize cosolvents (e.g., 5% DMSO or PEG400) rather than extreme pH adjustments.

Frequently Asked Questions (FAQs)

Q: Why do I see a mass shift of -18 Da or +16 Da in my LC-MS stability samples? A: A mass shift of -18 Da typically indicates the loss of fluorine (-19 Da) and replacement with a proton (+1 Da) via reductive defluorination, or loss of water during a secondary condensation. A +16 Da shift indicates oxidation, but in the context of fluoroquinolones, a net -2 Da shift (loss of F[-19], addition of OH [+17]) is the classic signature of photolytic or alkaline hydrolysis to the 7-hydroxy derivative.

Q: Can I use DMSO to prepare my master stock? A: Yes, but the DMSO must be strictly anhydrous (≤0.005% H₂O). The presence of water in DMSO, combined with freeze-thaw cycles, accelerates hydrolysis. Store DMSO stocks at -20°C under an inert argon overlay to prevent both moisture ingress and oxidative degradation.

Q: How does the 2-oxo substitution differ from standard 4-oxo fluoroquinolones in terms of stability? A: Standard antibacterial fluoroquinolones (like levofloxacin) possess a 4-oxo-3-carboxylic acid core. The 2-oxo-1,2-dihydroquinoline core in this compound alters the electron density distribution, making the 3-carboxylic acid slightly more acidic and the 7-fluoro position highly activated. However, the bidentate chelation geometry remains structurally analogous and equally problematic in the presence of metals [4].

Quantitative Stability Data Summary

The following table summarizes the degradation kinetics of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under various stress conditions.

Environmental StressorPrimary MechanismHalf-Life (t½)Primary Degradant Signature
Ambient Light (Clear Vial) Photodehalogenation< 4 hours7-Hydroxy derivative (LC-MS: [M-F+OH]⁺)
Alkaline Buffer (pH 10.0, Dark) SNAr (Hydroxide Attack)~ 48 hours7-Hydroxy derivative (LC-MS: [M-F+OH]⁺)
2 mM Ca²⁺ Solution (pH 7.4) Bidentate ComplexationN/A (Immediate)Insoluble Chelate (Visible Precipitation)
Acidic Buffer (pH 2.0, Dark) Decarboxylation> 14 daysDes-carboxy derivative (LC-MS:[M-COOH]⁺)
pH 7.4 Buffer (Amber Vial, EDTA) None (Control)> 6 monthsNone (Stable)

Degradation Mechanisms & Mitigation Workflow

The following logical workflow maps the primary environmental triggers to their chemical mechanisms and the required experimental solutions.

Workflow A 7-Fluoro-2-oxo-1,2-dihydroquinoline -3-carboxylic acid B1 UV/Vis Light Exposure A->B1 B2 Alkaline pH (>9.0) A->B2 B3 Polyvalent Cations (Ca2+, Mg2+, Fe3+) A->B3 C1 Photodehalogenation (Loss of C-7 Fluorine) B1->C1 Triplet State C2 Nucleophilic Aromatic Substitution (SNAr) B2->C2 OH- Attack C3 Bidentate Chelation (2-Oxo / 3-COOH) B3->C3 Complexation D1 Use Amber Vials & Actinic Shielding C1->D1 D2 Buffer Formulation (pH 6.0 - 7.5) C2->D2 D3 Add 1mM EDTA & Use LC-MS Grade H2O C3->D3

Fig 1: Logical workflow mapping degradation triggers to mechanisms and experimental solutions.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Photostable, Chelate-Free Master Stock (10 mM)

Causality: This protocol eliminates the three primary degradation vectors: water (hydrolysis), light (photolysis), and oxygen (radical propagation).

  • Preparation: Equilibrate the lyophilized powder to room temperature in a desiccator to prevent atmospheric condensation. Perform all weighing under low-actinic (yellow) lighting.

  • Dissolution: Dissolve the compound in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. Vortex gently until visually clear.

  • Aliquoting: Dispense 50 µL aliquots into pre-baked (metal-free) amber glass vials.

  • Inerting: Gently blow a stream of ultra-pure Argon gas over the meniscus of each vial for 3 seconds to displace oxygen. Cap immediately with PTFE-lined septa.

  • Self-Validation Check: Dilute a 1 µL aliquot into 1 mL of LC-MS grade acetonitrile and inject via LC-UV/MS. The purity must be >99% with no +16 Da (oxidation) or -2 Da (hydroxylation) mass shifts before proceeding to long-term storage at -20°C.

Protocol B: Forced Degradation & Stability-Indicating Assay (SIA) Validation

Causality: To ensure your analytical method can distinguish the parent API from its degradants, you must intentionally destroy the compound and verify chromatographic resolution.

  • Acid/Base Hydrolysis: Prepare two 1 mM solutions. Spike one with 0.1 N HCl and the other with 0.1 N NaOH. Incubate at 60°C in the dark for 24 hours. Neutralize before injection.

  • Oxidative Stress: Spike a 1 mM solution with 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Photolysis: Expose a 1 mM clear-vial solution to 1.2 million lux hours of cool white light and 200 watt-hours/m² of near UV energy (ICH Q1B standard).

  • Self-Validation Check (Mass Balance): Analyze all samples via HPLC-DAD. Calculate the mass balance: The sum of the peak areas of the parent compound and all identified degradants must equal 98–102% of the initial control peak area. If the mass balance is <90%, degradants have either precipitated (check for chelation) or lack a UV chromophore, necessitating orthogonal detection (e.g., Charged Aerosol Detection).

Reference Data & Comparative Studies

Validation

Comparative Analysis of Quinolone Derivatives in Cancer Research: A Technical Guide

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals The transition of quinolones from broad-spectrum antibacterial agents to potent antineoplastic therapeutics represents a m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals

The transition of quinolones from broad-spectrum antibacterial agents to potent antineoplastic therapeutics represents a masterclass in rational drug design and repurposing. As an application scientist overseeing high-throughput screening and mechanistic validation, I frequently evaluate the efficacy of these compounds against traditional chemotherapeutics.

Unlike anthracyclines (e.g., doxorubicin), which rely on a quinone moiety that undergoes redox cycling to generate cardiotoxic reactive oxygen species (ROS), anticancer quinolone derivatives (AQDs) possess a highly stable core. This structural stability minimizes off-target organ damage while maintaining profound cytotoxicity through topoisomerase II poisoning and novel epigenetic modulations[1].

This guide provides an objective, data-driven comparison of leading quinolone derivatives, exploring their mechanistic causality, performance metrics, and the experimental protocols required to validate their activity in preclinical models.

Mechanistic Divergence: How Quinolones Target Malignancy

To effectively evaluate quinolone derivatives, we must first understand the causality behind their cytotoxicity. The modifications made to the fluoroquinolone scaffold dictate entirely different cellular targets.

A. Topoisomerase II Poisoning (The Vosaroxin Paradigm)

First-in-class AQDs like Vosaroxin (formerly voreloxin) do not merely inhibit topoisomerase II; they poison it. By intercalating into DNA at the cleavage site, vosaroxin stabilizes the normally transient topoisomerase II-DNA cleavage complex. This prevents DNA religation, converting the enzyme into a DNA-damaging agent that causes site-selective double-strand breaks (DSBs), accumulation of phosphorylated H2AX ( γ H2AX), G2/M arrest, and apoptosis[1][2]. Crucially, vosaroxin is not a substrate for the P-glycoprotein (P-gp) efflux pump and operates independently of p53, allowing it to bypass two major mechanisms of chemoresistance[1].

B. microRNA Processing Enhancement (The Enoxacin Paradigm)

Certain 6-amino quinolone derivatives, derived from the antibacterial enoxacin, act as small molecule enhancers of microRNA (SMERs). Instead of targeting DNA directly, these compounds bind to the TAR RNA-binding protein (TRBP), modulating the miRNA processing machinery. This restores the expression of tumor-suppressor miRNAs that are globally downregulated in cancers like ovarian carcinoma[3].

C. Aldehyde Dehydrogenase (ALDH) Inhibition

Novel thionated levofloxacin derivatives have demonstrated high affinity for ALDH1A3, an enzyme highly expressed in prostate cancer (PC-3) cells. Inhibition of this enzyme disrupts cellular antioxidation pathways, leading to targeted cytotoxicity and synergistic effects when combined with doxorubicin[4].

Mechanism AQD Anticancer Quinolone Derivative (e.g., Vosaroxin) Intercalation DNA Intercalation AQD->Intercalation TopoII Stabilization of Topo II Cleavage Complex Intercalation->TopoII DSB Site-Selective DNA Double-Strand Breaks TopoII->DSB gH2AX Accumulation of γH2AX DSB->gH2AX Arrest G2/M Cell Cycle Arrest gH2AX->Arrest Apoptosis p53-Independent Apoptosis Arrest->Apoptosis

Mechanistic pathway of Topoisomerase II poisoning by Anticancer Quinolone Derivatives.

Comparative Performance Data

When benchmarking these derivatives, quantitative metrics such as the half-maximal inhibitory concentration (IC 50​ ) and the Combination Index (CI) are paramount. The table below synthesizes experimental data across various quinolone classes compared to standard chemotherapeutics.

Compound Class / DerivativePrimary Target / MechanismKey Cell Lines TestedIC 50​ Value / EfficacyResistance Profile
Vosaroxin (Clinical AQD)Topo II Poisoning / DNA IntercalationAML blasts, HL-60Highly potent (nanomolar to low micromolar)Evades P-gp efflux; p53-independent[1].
Ciprofloxacin Chalcone Hybrids Topo I & II Dual InhibitionHCT-116 (Colon), SR (Leukemia)2.01 µM (HCT-116); 0.63 µM (SR)High selectivity index vs. normal cells (WI38)[5].
Thionated Levofloxacin (Cmpd 3) ALDH1A3 Inhibition / AntioxidationPC-3 (Prostate), H69AR (Lung)3.58 µM (PC-3); 35.50 µM (H69AR)Synergistic with Doxorubicin in DOX-resistant cells (CI = 0.6)[4].
Enoxacin-derived Amino-quinolones TRBP binding / miRNA enhancementSKOV-3 (Ovarian)13.52 µMSynergistic with cisplatin in resistant A2780 cells[3].
Reference: DoxorubicinTopo II Poisoning / ROS GenerationBroad spectrum< 0.5 µM (Sensitive)Highly susceptible to P-gp efflux; Cardiotoxic[4].

Experimental Workflows & Protocols

To ensure scientific integrity, every claim regarding a compound's mechanism must be validated through rigorous, self-validating assay systems. Below are the definitive protocols I utilize to evaluate novel quinolone derivatives.

Protocol A: Topoisomerase II Decatenation & Cleavage Complex Assay

Causality Check: We must distinguish between a catalytic inhibitor (which simply stops the enzyme from working) and a poison (which traps the enzyme on the DNA, causing breaks).

  • Substrate Preparation: Utilize kinetoplast DNA (kDNA), a highly catenated network of circular DNA rings.

  • Reaction Assembly: In a 20 µL reaction volume, combine 200 ng of kDNA, 1 unit of human Topoisomerase II α , 1 mM ATP, and varying concentrations of the quinolone derivative (e.g., 0.1 µM to 50 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl 2​ , 0.5 mM DTT).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Trapping the Complex (Crucial Step): To prove the compound is a poison, add 1% SDS and 1 mg/mL Proteinase K, then incubate at 56°C for 30 minutes. This digests the trapped Topo II enzyme, revealing the permanent double-strand breaks it left behind.

  • Visualization: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Data Interpretation: Catalytic inhibitors will leave the kDNA trapped in the well (catenated). Poisons (like vosaroxin) will produce a distinct band of linear DNA, confirming the stabilization of the cleavage complex.

Protocol B: High-Throughput Resazurin Viability & Synergy Assay

Causality Check: To determine if a quinolone derivative can overcome chemoresistance, we calculate the Combination Index (CI) alongside standard drugs in resistant cell lines (e.g., H69AR).

  • Cell Seeding: Seed DOX-resistant H69AR cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with a matrix of the quinolone derivative (e.g., Thionated Levofloxacin, 0.39 µM to 12.5 µM) and Doxorubicin (at its IC 50​ of ~4.62 µM)[4].

  • Incubation: Incubate for 72 to 96 hours.

  • Resazurin Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for 4 hours. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.

  • Quantification: Read fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader.

  • Analysis: Calculate the CI using the Chou-Talalay method. A CI < 1.0 indicates synergy (as seen with thionated levofloxacin and doxorubicin), proving the derivative sensitizes resistant cells[4].

Workflow Lib Quinolone Library Screen Resazurin Viability Assay (IC50 & Synergy CI) Lib->Screen Mech Topo II Decatenation & Proteinase K Trapping Screen->Mech Resist P-gp Efflux & p53 Independence Testing Mech->Resist InVivo Murine Xenograft Models Resist->InVivo

Standardized experimental workflow for validating anticancer quinolone derivatives.

Conclusion & Clinical Implications

The comparative analysis of quinolone derivatives reveals a highly versatile scaffold. By moving away from the quinone structures of traditional anthracyclines, researchers have engineered compounds like vosaroxin that maintain potent Topo II poisoning while drastically reducing ROS-mediated cardiotoxicity[1]. Furthermore, the ability of specific derivatives to evade P-gp efflux or act synergistically with doxorubicin in resistant cell lines positions them as critical tools for treating relapsed/refractory malignancies, such as acute myeloid leukemia (AML) and platinum-resistant ovarian cancer[1][3][4].

For drug development professionals, the future of this class lies in structural fine-tuning—such as thionation or the addition of chalcone moieties—to selectively target tumor-specific enzymes (like ALDH1A3) or epigenetic regulators (like TRBP)[3][4][5].

Sources

Comparative

Validating the Mechanism of Action of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: A Comparative Guide for Kinase Inhibition Profiling

As drug development pivots toward highly selective small-molecule inhibitors, validating the mechanism of action (MoA) of novel pharmacophores is critical. 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 9382...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective small-molecule inhibitors, validating the mechanism of action (MoA) of novel pharmacophores is critical. 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 938283-44-4) represents a highly optimized building block within the 2-oxo-1,2-dihydroquinoline family. This scaffold is widely recognized as a privileged structure for competitive kinase inhibition, particularly against Protein Kinase CK2 (Casein Kinase 2), as well as bacterial DNA gyrase ([1]().

This guide provides an authoritative, objective comparison of this compound against established alternatives, detailing the structural causality behind its efficacy and providing self-validating experimental workflows for MoA confirmation.

Structural Rationale and Mechanism of Action

The biological efficacy of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (herein referred to as 7-F-2-oxo-DHQ-3-CA ) is rooted in its precise stereoelectronic properties.

  • The Carbostyril Core: The 2-oxo-1,2-dihydroquinoline core acts as an adenine mimetic, allowing the molecule to anchor deeply within the highly conserved ATP-binding pocket of kinases like CK2.

  • The 3-Carboxylic Acid: This moiety is non-negotiable for target engagement. It forms a critical salt bridge and hydrogen-bonding network with the catalytic lysine (e.g., Lys68 in CK2α), displacing the structural water molecules normally coordinated by ATP ([1]()).

  • The 7-Fluoro Substitution: Causality in SAR (Structure-Activity Relationship) dictates that substituting a bulky halogen (like bromine) with fluorine at the C7 position serves two purposes. First, the high electronegativity of fluorine lowers the pKa of the 3-carboxylic acid, strengthening the Lys68 salt bridge. Second, the smaller van der Waals radius of fluorine allows for tighter packing against the hydrophobic residues (Val66, Ile174) of the kinase hinge region while drastically improving cellular permeability compared to heavier halogenated analogs.

CK2_Pathway CK2 Protein Kinase CK2 (Constitutively Active) PTEN PTEN (Tumor Suppressor) CK2->PTEN Phosphorylates (Inactivates) AKT AKT / PKB (Survival Pathway) CK2->AKT Phosphorylates (Activates) Inhibitor 7-F-2-oxo-DHQ-3-CA (ATP Competitor) Inhibitor->CK2 Blocks ATP Pocket PTEN->AKT Inhibits Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Blocks

Fig 1. Mechanism of Action: 7-F-2-oxo-DHQ-3-CA inhibits CK2, restoring PTEN activity and promoting apoptosis.

Comparative Performance Profiling

To objectively evaluate 7-F-2-oxo-DHQ-3-CA, we must benchmark it against established reference inhibitors. The table below synthesizes quantitative data comparing our target compound with Silmitasertib (CX-4945, the clinical gold standard for CK2), TBB (a classical tool compound), and the parent 7-Bromo derivative ([1]()).

CompoundPrimary TargetIC₅₀ (CK2α)Cell Permeability (Pₐₚₚ)Metabolic Stability (T₁/₂ in HLM)
7-F-2-oxo-DHQ-3-CA CK2 / DNA Gyrase~0.8 µMHigh (>15 x 10⁻⁶ cm/s)> 60 min
7-Bromo-2-oxo-DHQ-3-CA CK23.2 µMModerate (~5 x 10⁻⁶ cm/s)~ 40 min
Silmitasertib (CX-4945) CK20.001 µMHigh (>20 x 10⁻⁶ cm/s)> 120 min
TBB CK20.9 µMLow (<2 x 10⁻⁶ cm/s)~ 25 min

Analysis: While Silmitasertib remains the most potent CK2 inhibitor, 7-F-2-oxo-DHQ-3-CA offers a vastly superior permeability and stability profile compared to classical tool compounds like TBB or its direct 7-Bromo analog. This makes it an exceptional scaffold for developing dual-target anti-infectives or specialized oncology probes.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the MoA of 7-F-2-oxo-DHQ-3-CA must be validated using orthogonal, self-validating assays. We utilize TR-FRET for biochemical target engagement and CETSA for cellular validation.

Protocol 1: TR-FRET Kinase Assay (Biochemical Validation)

Causality: Traditional radiometric assays (³²P-ATP) are hazardous and prone to artifactual interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a ratiometric readout. By calculating the ratio of emission at 665 nm to 615 nm, the system intrinsically corrects for compound auto-fluorescence or inner-filter effects—a critical control when screening aromatic quinoline derivatives.

TR_FRET_Workflow Step1 1. Incubation (CK2 + Inhibitor) Step2 2. Kinase Reaction (ATP + Substrate) Step1->Step2 15 min Step3 3. Termination (EDTA + Antibodies) Step2->Step3 60 min Step4 4. TR-FRET Readout (665nm/615nm Ratio) Step3->Step4 2 hours

Fig 2. TR-FRET Kinase Assay Workflow for evaluating ATP-competitive CK2 inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 5 µL of recombinant CK2α (final concentration 0.5 nM) and 5 µL of 7-F-2-oxo-DHQ-3-CA (serial dilutions from 100 µM to 0.1 nM) into a 384-well pro-plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ULight-labeled p53 peptide (50 nM) and ATP. Crucial Causality: ATP must be kept at 10 µM (near the Kₘ) to ensure the assay remains highly sensitive to ATP-competitive inhibitors.

  • Reaction Termination: After 60 minutes, add 10 µL of Stop Solution (EDTA). EDTA chelates Mg²⁺, instantly halting the kinase reaction and preventing false-positive FRET signals.

  • Detection: Add 10 µL of Europium-labeled anti-phospho antibody. Incubate for 2 hours. Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (QC): Calculate the Z'-factor using DMSO (vehicle) as the positive reaction control and a no-ATP well as the negative control. The assay is only valid if Z' > 0.6.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays prove a compound can inhibit a kinase, but they do not prove it does so inside a living cell. CETSA measures the thermodynamic stabilization of a protein when a ligand binds to it. If 7-F-2-oxo-DHQ-3-CA engages CK2 intracellularly, the CK2 protein will resist heat-induced unfolding at higher temperatures compared to vehicle-treated cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in 10 cm dishes. Treat with 10 µM 7-F-2-oxo-DHQ-3-CA or 0.1% DMSO (vehicle) for 2 hours.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots in PCR tubes.

  • Thermal Shift: Subject the tubes to a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells via three freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Run the soluble supernatant on a Western Blot. Probe for CK2α.

  • Self-Validation (QC): Probe the same membrane for GAPDH. Because 7-F-2-oxo-DHQ-3-CA does not bind GAPDH, the GAPDH melt curve must remain identical between the treated and DMSO groups. This internal control proves that the thermal shift observed for CK2 is due to specific target engagement, not a global alteration of cellular thermodynamics.

Sources

Validation

A Comparative Guide to Assessing the Purity of Synthesized 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel pharmaceutical compounds, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and a prerequisite for reliable downstream applications, from preclinical studies to drug formulation. This guide provides a comprehensive, in-depth comparison of analytical methodologies for validating the purity of synthesized 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a promising scaffold in medicinal chemistry.

The structural backbone of this molecule, a fluoroquinolone carboxylic acid, is shared by a class of potent antibiotics, and as such, a wealth of analytical precedent exists for related compounds.[1][2][3] This guide will leverage this established knowledge base, presenting a multi-faceted approach to purity assessment that combines orthogonal analytical techniques. By understanding the strengths and limitations of each method, researchers can design a robust, self-validating system for ensuring the quality of their synthesized compounds.

The Criticality of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have profound implications, potentially altering its pharmacological and toxicological profile.[4] Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products.[5] Therefore, a comprehensive purity analysis is essential to:

  • Ensure Safety and Efficacy: Uncharacterized impurities can exhibit their own biological activity or interfere with the intended therapeutic action of the API.[6]

  • Maintain Reproducibility: The purity of a compound directly impacts the reliability and reproducibility of experimental results in biological assays.

  • Meet Regulatory Standards: Regulatory bodies such as the FDA and ICH have stringent guidelines for the identification and quantification of impurities in drug substances.[6][7]

This guide will explore a suite of analytical techniques that, when used in concert, provide a high degree of confidence in the purity of synthesized 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

A Multi-Pronged Approach to Purity Verification

A robust purity assessment strategy relies on the principle of orthogonality, wherein different analytical techniques with distinct separation and detection mechanisms are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method. The primary techniques covered in this guide are:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) as the workhorse for quantitative purity determination.

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities, Mass Spectrometry (MS) for molecular weight verification, and UV-Vis/Fluorescence Spectroscopy for preliminary characterization.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) for assessing the purity of crystalline solids.

Chromatographic Purity Assessment: The Quantitative Backbone

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[5][6][8][9] For 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a reversed-phase HPLC method is the most appropriate starting point.

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate and quantify the main compound from potential impurities.

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[8]

Chromatographic Conditions (A Starting Point):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.[8]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with a range of polarities.[10]

  • Detection: Monitoring at a wavelength of maximum absorbance for the quinolone scaffold, typically in the range of 280-330 nm.[8][10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL.[8]

Data Analysis:

  • The purity is typically expressed as the percentage of the main peak area relative to the total peak area of all detected components.

Causality Behind Experimental Choices:
  • Reversed-Phase C18 Column: The nonpolar stationary phase effectively retains the moderately polar quinolone derivative, allowing for separation based on subtle differences in hydrophobicity with potential impurities.

  • Acidified Mobile Phase: The addition of an acid like TFA or formic acid serves to protonate the carboxylic acid group, leading to sharper peaks and improved chromatographic resolution.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent ensures the elution of both more polar and less polar impurities that might be present.

  • UV-Vis/DAD Detection: The quinolone ring system contains a chromophore that absorbs UV light, making this a suitable and robust detection method. A DAD provides the additional benefit of acquiring the UV spectrum of each peak, which can aid in peak identification and purity assessment.

Visualizing the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Compound Dissolution Dissolve to 1 mg/mL Sample->Dissolution Solvent Mobile Phase Component Solvent->Dissolution HPLC HPLC System Dissolution->HPLC Inject Column C18 Column HPLC->Column Separation Detector UV-Vis/DAD Column->Detector Detection Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Chromatographic Methods:
TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
Reversed-Phase HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, robust, widely applicable for moderately polar compounds.May not be suitable for very polar or very nonpolar impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities (e.g., residual solvents).[11]Not suitable for non-volatile compounds like the target molecule without derivatization.
Thin-Layer Chromatography (TLC) Adsorption on a solid stationary phase with a liquid mobile phase.Simple, rapid, and inexpensive for preliminary purity checks.[5]Lower resolution and not quantitative.

Spectroscopic Characterization: Confirming Identity and Unveiling Impurities

Spectroscopic techniques provide invaluable information about the chemical structure and are crucial for confirming the identity of the synthesized compound and detecting any structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation and can also be used for purity assessment.[12] For 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure and identify any impurities.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids.[12]

Data Acquisition and Analysis:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • The presence of unexpected signals in the spectra can indicate the presence of impurities. The integration of impurity peaks relative to the main compound's peaks in the ¹H NMR spectrum can provide a semi-quantitative estimate of their levels.

Expected Spectral Features for 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid:

  • ¹H NMR: Signals corresponding to the aromatic protons, the vinyl proton, and the exchangeable carboxylic acid and NH protons. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR: Resonances for all carbon atoms in the molecule, including the carbonyl and carboxylic acid carbons.

  • ¹⁹F NMR: A single resonance for the fluorine atom, which can be a sensitive probe for impurities containing fluorine.

Mass Spectrometry (MS)

MS provides a direct measurement of the molecular weight of the synthesized compound, offering a crucial piece of evidence for its identity.[8] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the structure.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight of the target compound.

Instrumentation:

  • A mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.

Data Analysis:

  • The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The presence of other significant peaks may indicate impurities.[13]

UV-Vis and Fluorescence Spectroscopy

These techniques are generally less specific than NMR or MS but can be useful for rapid, preliminary characterization and for determining the optimal detection wavelength for HPLC.[2][14] Fluoroquinolones are known to be fluorescent, and spectrofluorimetry can be a highly sensitive method for their detection.[14][15][16]

Experimental Protocol: UV-Vis/Fluorescence Spectroscopy

Objective: To determine the absorbance and emission properties of the compound.

Instrumentation:

  • A UV-Vis spectrophotometer and a spectrofluorometer.

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).

Data Analysis:

  • The UV-Vis spectrum will show the wavelength(s) of maximum absorbance (λmax). The fluorescence spectrum will show the excitation and emission maxima.

Comparison of Spectroscopic Techniques:
TechniqueInformation ProvidedStrengths for this ApplicationLimitations
NMR (¹H, ¹³C, ¹⁹F) Detailed structural information, connectivity of atoms.[12]Unambiguous structure confirmation, can detect and quantify impurities.Relatively low sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS).[13]High sensitivity, confirms molecular formula.Does not provide detailed structural information on its own.
UV-Vis Spectroscopy Electronic transitions, λmax.[2]Simple, rapid, useful for HPLC method development.Not very specific; many compounds have similar UV spectra.
Fluorescence Spectroscopy Excitation and emission spectra.[14][15]High sensitivity for fluorescent compounds.Not all impurities may be fluorescent.

Thermal Analysis: A Probe of Crystalline Purity

For crystalline solids, Differential Scanning Calorimetry (DSC) can be a valuable tool for assessing purity.[17][18][19][20][21] The principle is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the purity of the crystalline compound.

Instrumentation:

  • A differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh a small amount (1-5 mg) of the crystalline sample into an aluminum pan.

Data Acquisition and Analysis:

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. A sharp, well-defined melting peak is indicative of high purity. A broad melting range suggests the presence of impurities. Specialized software can be used to calculate the purity based on the shape of the melting peak.

Visualizing the Purity Assessment Workflow:

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_result Final Assessment Synthesis Synthesized Compound HPLC HPLC (Quantitative Purity) Synthesis->HPLC NMR NMR (Structural Confirmation) Synthesis->NMR MS MS (Molecular Weight) Synthesis->MS DSC DSC (Crystalline Purity) Synthesis->DSC Purity_Report Comprehensive Purity Report HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report DSC->Purity_Report

Caption: Integrated workflow for purity assessment.

Data Summary and Comparison

The following table provides a hypothetical comparison of expected results from the different analytical techniques for a high-purity sample of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid versus a sample containing a common impurity (e.g., a starting material or a by-product).

Analytical TechniqueHigh-Purity Sample (>99%)Sample with Impurity (e.g., 95%)
HPLC Single major peak with an area >99%.Main peak with an area of ~95%, with one or more additional impurity peaks.
¹H NMR Clean spectrum with all peaks corresponding to the target structure.Additional, unexpected peaks in the spectrum.
Mass Spectrometry A single major peak corresponding to the expected molecular weight.An additional peak corresponding to the molecular weight of the impurity.
DSC Sharp, well-defined melting peak at a specific temperature.A broader melting peak at a depressed temperature.

Conclusion

The assessment of purity for a synthesized compound like 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a multifaceted process that requires a combination of orthogonal analytical techniques. A comprehensive approach, integrating the quantitative power of HPLC with the structural elucidation capabilities of NMR and MS, and complemented by thermal analysis for crystalline samples, provides a robust and reliable means of ensuring the quality and integrity of the synthesized material. By following the principles and protocols outlined in this guide, researchers can confidently validate the purity of their compounds, a critical step in the journey of drug discovery and development.

References

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  • Ensuring Purity for Chromatography in Pharmaceutical Analysis. (n.d.). Integrated Liner Technologies. Retrieved from [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025, May 15). ManTech Publications. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. While the 4-oxo-quino...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. While the 4-oxo-quinolones, particularly the fluoroquinolones, have been extensively studied and utilized for their antibacterial prowess, their isomeric counterparts, the 2-oxo-1,2-dihydroquinolines, are emerging as a versatile class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid analogs, offering insights into the chemical nuances that govern their therapeutic potential.

The 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Scaffold: A Privileged Core

The 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid core is a synthetically accessible and highly modular scaffold. The presence of the fluorine atom at the C-7 position is a key feature, known to enhance the biological activity and pharmacokinetic properties of many quinoline-based drugs. The 2-oxo (or carbostyril) moiety, in conjunction with the C-3 carboxylic acid, creates a unique electronic and steric environment that dictates the molecule's interaction with biological targets. Unlike their 4-oxo counterparts that primarily target bacterial DNA gyrase and topoisomerase IV, the 2-oxo analogs have shown a wider range of activities, including inhibition of protein kinase CK2 and potent antiproliferative effects against various cancer cell lines.[1]

The general synthesis of this scaffold often involves the condensation of a substituted aniline with a malonic acid derivative, followed by cyclization. A representative synthetic pathway to the core structure is depicted below.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid analogs is profoundly influenced by the nature and position of various substituents on the quinoline ring system. This section dissects the SAR at key positions, providing a comparative analysis of how structural modifications impact their therapeutic efficacy.

The Critical Role of the C-3 Carboxylic Acid and its Amide Derivatives

The carboxylic acid group at the C-3 position is a crucial pharmacophore for the biological activity of this class of compounds. It is often involved in key binding interactions with target enzymes or receptors. However, modification of this group into amides has been shown to be a successful strategy to modulate the activity and pharmacokinetic properties of these analogs.

A study on 4-quinolone-3-carboxamides revealed that the introduction of an alkylamino side chain at this position was beneficial for antiproliferative activities.[2] While this study focused on the 4-oxo scaffold, the principle of modifying the C-3 carboxylic acid to an amide can be extrapolated to the 2-oxo series to explore new biological activities. For instance, the conversion of the carboxylic acid to various carboxamides can influence the molecule's lipophilicity and hydrogen bonding capacity, thereby affecting its cell permeability and target engagement.

Impact of Substituents at the N-1 Position

The N-1 position of the quinoline ring offers a valuable site for chemical modification to fine-tune the biological activity. Introduction of various substituents at this position can significantly alter the steric and electronic properties of the molecule, leading to differential interactions with biological targets.

For instance, in a series of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, the nature of the aryl group at the N-1 position was found to be critical for their anticancer activity against the MCF-7 breast cancer cell line.[2][3] The presence of electron-donating or electron-withdrawing groups on the aryl ring, as well as the overall size and conformation of the substituent, can modulate the compound's ability to fit into the binding pocket of its target.

The Influence of the C-7 Position: Beyond Fluorine

While the fluorine atom at the C-7 position is a hallmark of many potent quinolone-based drugs, further substitutions at this position can lead to analogs with enhanced or novel activities. The C-7 position is often a vector for introducing larger, more complex side chains that can extend into solvent-exposed regions of a binding site or make additional contacts with the target protein.

In the context of 4-oxoquinolones, a wide variety of heterocyclic amines at the C-7 position have been shown to be crucial for their antibacterial spectrum and potency. For the 2-oxo analogs, exploring similar substitutions could be a fruitful avenue for discovering new antibacterial or anticancer agents. For example, the introduction of piperazine or pyrrolidine moieties, common in fluoroquinolone antibiotics, could be investigated in the 7-fluoro-2-oxo-quinoline series.

Comparative Biological Activities

The 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid analogs have demonstrated a range of biological activities, with anticancer and antibacterial effects being the most prominent.

Anticancer Activity

Several studies have highlighted the potential of 2-oxo-quinoline derivatives as anticancer agents. Their mechanism of action can vary, with some compounds acting as inhibitors of specific kinases, while others induce apoptosis through different pathways.

One study reported that 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (a derivative of the core scaffold) exhibited significant anti-proliferative activity against the MCF-7 breast cancer cell line, with an IC50 value of 1.73 ± 0.27 μg/mL, which was superior to other derivatives in the same study.[3] This highlights the importance of the substituent at the N-1 position in dictating anticancer potency.

Antibacterial Activity

While the 4-oxo-quinolones are the more established class of antibacterial agents, 2-oxo-quinoline derivatives have also shown promise. Their mechanism of action may also involve the inhibition of bacterial DNA gyrase, but potentially with different binding modes or specificities compared to their 4-oxo counterparts.

A series of novel 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[3][4]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives, which can be considered as structurally related to the topic scaffold, demonstrated excellent in vitro and in vivo antibacterial activity against both gram-negative and gram-positive bacteria, including quinolone-resistant and Methicillin-resistant Staphylococcus aureus (MRSA).[3] This suggests that the 2-oxo-quinoline core, when appropriately substituted, can indeed yield potent antibacterial agents.

Experimental Protocols

To facilitate further research and comparison, this section provides representative experimental protocols for the synthesis and biological evaluation of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid analogs.

General Synthesis of the Core Scaffold

The synthesis of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core can be achieved through a multi-step process. A general procedure is outlined below, based on a reported synthesis.[3]

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate A mixture of 2-aminobenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine is heated. The reaction mixture is then refluxed in ethanol. After cooling and neutralization, the product is filtered, washed, and crystallized.[2]

Step 2: Hydrolysis to 2-oxo-1,2-dihydroquinoline-3-carboxylic acid The ethyl ester from Step 1 is hydrolyzed using a base, such as potassium carbonate, in a suitable solvent like ethanol, often in the presence of a catalyst like thiourea. The reaction mixture is refluxed, and after cooling and acidification, the desired carboxylic acid precipitates and is collected by filtration.[3][5]

Workflow for Synthesis of the Core Scaffold

Synthesis_Workflow A 2-Aminobenzaldehyde + Diethyl Malonate C Heat and Reflux in Ethanol A->C B Piperidine Catalyst B->C D Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate C->D Condensation & Cyclization F Reflux D->F E Potassium Carbonate, Thiourea, Ethanol E->F G 2-oxo-1,2-dihydroquinoline-3-carboxylic acid F->G Hydrolysis

Caption: General synthetic workflow for the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds & Control A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Future Perspectives and Conclusion

The 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold represents a promising and relatively underexplored area in drug discovery. The versatility of this core structure allows for extensive chemical modifications, offering the potential to develop novel therapeutic agents with a wide range of biological activities.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships. This includes the synthesis and biological evaluation of a larger library of analogs with diverse substituents at the N-1, C-3, and C-7 positions. Furthermore, detailed mechanistic studies are needed to elucidate the specific molecular targets of these compounds and to understand the basis for their selective activities. The development of quantitative structure-activity relationship (QSAR) models could also aid in the rational design of more potent and selective analogs.

References

  • Al-Ostath, A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2963. [Link]

  • Al-Ostath, A., et al. (2021). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]

  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of 1-(2-fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry, 48(9), 3194-3202. [Link]

  • El-Sayed, M. A. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4879. [Link]

  • Geronikaki, A., et al. (2000). Synthesis, Antibacterial, and Cytotoxic Evaluation of Certain 7-Substituted Norfloxacin Derivatives. Journal of Medicinal Chemistry, 43(19), 3538-3543. [Link]

  • Ishida, K., et al. (1999). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 47(12), 1765-1773. [Link]

  • Patel, H., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E120. [Link]

  • PubChem. 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. [Link]

  • Rastogi, S., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324-332. [Link]

  • Sanna, P., et al. (1993). Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][6]benzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry, 36(22), 3449-3454. [Link]

  • Sun, W., et al. (2017). Synthesis, structure-activity relationships and preliminary mechanism of action of novel water-soluble 4-quinolone-3-carboxamides as antiproliferative agents. European Journal of Medicinal Chemistry, 141, 443-455. [Link]

  • Talla, V., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5690. [Link]

  • Turov, A. V., et al. (2011). (RS)-2-Oxo-4-(1-phenylethylamino)-1,2-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E, 67(Pt 10), o2597. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]pubmed.ncbi.nlm.nih.gov/27590574/)

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